Product packaging for (Ala13)-Apelin-13(Cat. No.:)

(Ala13)-Apelin-13

Cat. No.: B3007584
M. Wt: 1474.7 g/mol
InChI Key: PZJZONZEQDOQAZ-COFPHXSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Ala13)-Apelin-13 is a useful research compound. Its molecular formula is C63H107N23O16S and its molecular weight is 1474.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H107N23O16S B3007584 (Ala13)-Apelin-13

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H107N23O16S/c1-34(2)28-42(81-52(92)39(13-7-22-72-62(67)68)78-58(98)47-17-11-26-86(47)59(99)40(14-8-23-73-63(69)70)79-50(90)37(65)18-19-48(66)88)53(93)83-44(32-87)55(95)82-43(29-36-30-71-33-75-36)54(94)77-38(12-5-6-21-64)51(91)74-31-49(89)84-24-9-15-45(84)57(97)80-41(20-27-103-4)60(100)85-25-10-16-46(85)56(96)76-35(3)61(101)102/h30,33-35,37-47,87H,5-29,31-32,64-65H2,1-4H3,(H2,66,88)(H,71,75)(H,74,91)(H,76,96)(H,77,94)(H,78,98)(H,79,90)(H,80,97)(H,81,92)(H,82,95)(H,83,93)(H,101,102)(H4,67,68,72)(H4,69,70,73)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJZONZEQDOQAZ-COFPHXSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H107N23O16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Ala13)-Apelin-13: A Technical Guide to its Mechanism of Action as an APJ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The apelinergic system, comprising the apelin peptides and the G protein-coupled receptor APJ (angiotensin II receptor-like 1), is a critical regulator of cardiovascular homeostasis, fluid balance, and various other physiological processes. (Ala13)-Apelin-13, a synthetic analog of the endogenous ligand Apelin-13 where the C-terminal phenylalanine is replaced by alanine, serves as a potent and widely utilized antagonist of the APJ receptor.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the APJ receptor, its impact on downstream signaling pathways, and the experimental protocols used for its characterization. Its primary mechanism is competitive antagonism, where it occupies the receptor binding site, thereby blocking the physiological effects of endogenous apelin peptides.[3][4]

The Apelin/APJ Signaling System

The APJ receptor is activated by various isoforms of the apelin peptide, most notably Apelin-13.[5] Upon agonist binding, the APJ receptor undergoes a conformational change, leading to the activation of two primary downstream signaling cascades:

  • G Protein-Dependent Pathway: The APJ receptor primarily couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] It can also couple to Gαq, stimulating phospholipase C (PLC) and leading to intracellular calcium mobilization.

  • β-Arrestin-Dependent Pathway: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestin proteins. This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling, including the activation of pathways like the extracellular signal-regulated kinase (ERK).

These pathways collectively mediate the diverse physiological effects of the apelin system, including vasodilation, positive inotropism, and regulation of angiogenesis.[6]

Mechanism of Action of this compound

This compound, also referred to as Apelin-13(F13A), functions as a competitive antagonist at the APJ receptor.[3][8] The substitution of the C-terminal phenylalanine with a smaller, non-aromatic alanine residue is critical for its antagonist properties. While the molecule retains the ability to bind to the receptor, this modification results in a loss of function and prevents the receptor from adopting an active conformation.[3][4]

The primary mechanisms are:

  • Competitive Binding: this compound physically occupies the orthosteric binding site on the APJ receptor, sterically hindering the binding of endogenous agonists like Apelin-13.

  • Inhibition of Downstream Signaling: By preventing agonist-induced receptor activation, this compound effectively blocks all major downstream signaling events, including:

    • Inhibition of Gαi-mediated decrease in cAMP production.

    • Inhibition of Gαq-mediated calcium mobilization.

    • Prevention of β-arrestin recruitment to the receptor.

This blockade of signaling has been demonstrated in numerous functional assays. For instance, this compound effectively prevents the apelin-induced reduction in gastric tone and motility and blocks the hypotensive effects of Apelin-13 in vivo.[1][3]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the antagonistic action of this compound.

Apelin_APJ_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Apelin-13 Apelin-13 APJ_Receptor APJ Receptor Apelin-13->APJ_Receptor Binds G_Protein Gαi/q APJ_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin APJ_Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits PLC PLC G_Protein->PLC Activates cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects cAMP->Physiological_Effects Ca2 ↑ Ca²⁺ PLC->Ca2 Ca2->Physiological_Effects ERK ERK Pathway Beta_Arrestin->ERK ERK->Physiological_Effects

Figure 1: Simplified Apelin/APJ Signaling Pathway.

Antagonist_Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ala13_Apelin13 This compound APJ_Receptor APJ Receptor Ala13_Apelin13->APJ_Receptor Binds & Blocks Apelin13 Apelin-13 Apelin13->APJ_Receptor Binding Prevented G_Protein Gαi/q APJ_Receptor->G_Protein Beta_Arrestin β-Arrestin APJ_Receptor->Beta_Arrestin Signaling_Blocked Signaling Blocked G_Protein->Signaling_Blocked Beta_Arrestin->Signaling_Blocked

Figure 2: Antagonistic Action of this compound.

Quantitative Pharmacological Data

While this compound is widely characterized as a potent antagonist through functional studies, a definitive inhibitory constant (Ki) or IC50 from competitive binding or functional inhibition assays is not consistently reported in the literature.[3][4] The original characterization focused on its ability to block Apelin-13's effects in vivo.[3]

Interestingly, in a study utilizing a calcium mobilization assay in CHO cells co-expressing a promiscuous Gαq16 protein, this compound (termed F13A-Apelin) behaved as a weak partial agonist. This highlights that the observed activity of a ligand can be context-dependent and influenced by the specific assay system and its downstream signal amplification.

CompoundAssay TypeCell LineParameterValueReference
This compoundCalcium Mobilization (Fluo4-AM)APJ-Gαq16 CHOEC50202.17 ± 12.93 nM[9]

Key Experimental Protocols

The characterization of this compound as an APJ antagonist relies on a suite of in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the APJ receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • Radioligand: [¹²⁵I]-(Pyr1)Apelin-13 or similar.

  • Membrane Preparation: Membranes from cells (e.g., CHO-K1 or HEK293) stably expressing the human APJ receptor.

  • Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Competitor: this compound and unlabeled Apelin-13 (for non-specific binding).

  • Apparatus: 96-well filter plates (e.g., Unifilter GF/C), vacuum manifold, scintillation counter.

Procedure:

  • Preparation: Dilute all reagents, test compounds, and membrane preparations in binding buffer. A typical assay uses 1-5 µg of membrane protein per well.

  • Assay Assembly (in 96-well plate):

    • Total Binding: Add 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd, e.g., 0.1 nM), and 150 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled Apelin-13 (e.g., 1 µM), 50 µL radioligand, and 150 µL of membrane suspension.

    • Competition: Add 50 µL of varying concentrations of this compound, 50 µL radioligand, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which can be converted to a Ki using the Cheng-Prusoff equation.

Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of this compound to block the Apelin-13-induced inhibition of cAMP production, a hallmark of Gαi activation.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the APJ receptor.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Adenylyl Cyclase Stimulator: Forskolin (FSK).

  • Agonist: Apelin-13.

  • Antagonist: this compound.

  • cAMP Detection Kit: HTRF or LANCE Ultra cAMP kits (PerkinElmer) are commonly used.

Procedure:

  • Cell Preparation: Harvest cells and resuspend in stimulation buffer to the desired density (e.g., 4 x 10⁵ cells/mL).

  • Antagonist Incubation: In a 384-well plate, add varying concentrations of this compound. Then, add the cell suspension and incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a fixed concentration of Apelin-13 (an EC80 concentration is typical) mixed with a fixed concentration of Forskolin (e.g., 10 µM) to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Stop the reaction and measure intracellular cAMP levels according to the detection kit manufacturer's protocol (typically involves adding lysis buffer and detection reagents).

  • Data Analysis: Plot the cAMP signal against the log concentration of this compound. Use non-linear regression to determine the IC50 value, representing the concentration of the antagonist that restores the cAMP signal halfway back to the level seen with Forskolin alone.

Functional Antagonism: β-Arrestin Recruitment Assay

This assay measures the ability of this compound to prevent the Apelin-13-induced recruitment of β-arrestin-2 to the APJ receptor.

Materials:

  • Cell Line: A reporter cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter CHO-K1 APJ β-Arrestin cell line. These cells co-express the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Assay Buffer: As recommended by the assay provider.

  • Agonist: Apelin-13.

  • Antagonist: this compound.

  • Detection Reagents: Provided with the PathHunter kit.

Procedure:

  • Cell Plating: Plate the PathHunter cells in a 384-well white assay plate and incubate overnight.

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add Apelin-13 at a pre-determined EC80 concentration to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature. The recruitment event brings PK and EA together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis: Plot the signal against the log concentration of this compound. Calculate the IC50 from the resulting dose-response curve.

Experimental Workflow Visualization

Experimental_Workflow cluster_functional start Start: Characterize This compound binding_assay Radioligand Binding Assay (Competitive) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays Determine Ki cAMP_assay cAMP Accumulation Assay (Antagonist Mode) functional_assays->cAMP_assay b_arrestin_assay β-Arrestin Recruitment Assay (Antagonist Mode) functional_assays->b_arrestin_assay in_vivo_assay In Vivo / Ex Vivo Assays (e.g., Blood Pressure, Gastric Motility) functional_assays->in_vivo_assay end End: Confirm APJ Antagonist Profile cAMP_assay->end Determine IC50 b_arrestin_assay->end Determine IC50 in_vivo_assay->end Confirm Functional Blockade

Figure 3: Workflow for Characterizing APJ Antagonists.

Conclusion

This compound is an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the apelin/APJ system. Its mechanism of action is rooted in competitive antagonism, whereby it binds to the APJ receptor and prevents its activation by endogenous apelin peptides. This blockade inhibits both G protein and β-arrestin-mediated signaling cascades. The detailed experimental protocols provided herein offer a robust framework for researchers to quantify its antagonist properties and to utilize it effectively in probing the function of the apelinergic system in various biological contexts. The continued use of this compound will be vital for dissecting the therapeutic potential of modulating this important signaling pathway in cardiovascular disease, metabolism, and beyond.

References

(Ala13)-Apelin-13 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of (Ala13)-Apelin-13, an analogue of the endogenous peptide apelin-13. While primarily recognized as an antagonist of the apelin receptor (APJ), a comprehensive understanding of its pharmacological profile requires a detailed examination of its interactions with the receptor and its effects on downstream signaling pathways. This document summarizes key quantitative data for various apelin-13 analogues to provide context, details common experimental protocols for SAR studies, and visualizes the pertinent signaling pathways and experimental workflows.

Data Presentation: Quantitative Structure-Activity Relationships of Apelin-13 Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of various apelin-13 analogues at the human apelin receptor (APJ). This data is crucial for understanding the impact of specific amino acid substitutions on receptor interaction and subsequent cellular responses.

Table 1: Binding Affinity of Apelin-13 Analogues at the Human APJ Receptor

AnalogueModificationKi (nM)Reference
Apelin-13Endogenous Ligand0.37[6]
[Pyr¹]-Apelin-13N-terminal pyroglutamate0.7[7]
This compound Phe13 -> Ala Data not available
Apelin-13(F13A)Phe13 -> AlaLoss of function[8]
[Pyr¹]-Apelin-13(1-12)C-terminal Phe deletion-[9]
MM54Synthetic Agonist-
CMF-019Synthetic Agonist-
ELA-32Endogenous Ligand1.343[10]
ELA-21Endogenous Ligand4.364[10]

Table 2: Functional Activity of Apelin-13 Analogues in G-Protein Activation (cAMP Inhibition)

AnalogueModificationEC50 (nM)Assay TypeReference
Apelin-13Endogenous Ligand1.1 (Gαi1)BRET[7]
[Pyr¹]-Apelin-13N-terminal pyroglutamate4.4 (Gαi1)BRET[7]
This compound Phe13 -> Ala Data not available (Antagonist)
N-isobutyl-[Pyr¹]-Apelin-13N-alkylation at Phe130.4 (Gαi1)BRET[7][11]
N-cyclohexylmethyl-[Pyr¹]-Apelin-13N-alkylation at Phe137.0 (Gαi1)BRET[7]
ML221Small Molecule AntagonistIC50: 700cAMP[3]

Table 3: Functional Activity of Apelin-13 Analogues in β-Arrestin Recruitment

AnalogueModificationEC50 (nM)Assay TypeReference
Apelin-13Endogenous Ligand40BRET[7]
[Pyr¹]-Apelin-13N-terminal pyroglutamate41BRET[7]
This compound Phe13 -> Ala Data not available (Antagonist)
N-cyclohexylmethyl-[Pyr¹]-Apelin-13N-alkylation at Phe13184BRET[7]
ML221Small Molecule AntagonistIC50: 1750β-arrestin[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the pharmacological properties of apelin-13 analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the APJ receptor.

Objective: To measure the displacement of a radiolabeled apelin analogue by a non-labeled competitor, such as this compound.

Materials:

  • CHO-K1 cells stably expressing the human APJ receptor.

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

  • Radioligand (e.g., [¹²⁵I]-Apelin-13).

  • Non-labeled competitor (this compound and other analogues).

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Culture CHO-K1-APJ cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in fresh buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add increasing concentrations of the unlabeled competitor to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled apelin-13 (non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the competitor and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling. For the Gi-coupled APJ receptor, agonists inhibit cAMP production.

Objective: To determine if this compound can antagonize the apelin-13-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human APJ receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Apelin-13 (agonist).

  • This compound (test antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed CHO-K1-APJ cells in a 96-well plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80) and a fixed concentration of forsklin to all wells (except for the basal control).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling.

Objective: To determine if this compound can block apelin-13-induced β-arrestin recruitment.

Materials:

  • U2OS or CHO cells engineered to co-express the APJ receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). A common commercial platform for this is the PathHunter® assay from DiscoveRx.[9]

  • Apelin-13 (agonist).

  • This compound (test antagonist).

  • Substrate for the complemented enzyme.

Procedure:

  • Cell Seeding: Seed the engineered cells in a 96-well plate and culture overnight.[9]

  • Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80) to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[9]

  • Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., chemiluminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of the antagonist to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The apelin receptor is a class A GPCR that primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gq and G12/13 proteins, and activate β-arrestin-dependent signaling pathways.

Apelin Receptor Signaling Pathway cluster_membrane Cell Membrane APJ APJ Receptor Gi Gαi/o APJ->Gi Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Apelin13 Apelin-13 Apelin13->APJ Binds and Activates Ala13_Apelin13 This compound Ala13_Apelin13->APJ Competitively Binds and Inhibits AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Gi->ERK Activates PI3K PI3K/Akt Gi->PI3K Activates beta_arrestin->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular Responses Cellular Responses PKA->Cellular Responses Cell Proliferation,\nSurvival Cell Proliferation, Survival ERK->Cell Proliferation,\nSurvival Cell Growth,\nMetabolism Cell Growth, Metabolism PI3K->Cell Growth,\nMetabolism

Caption: Apelin receptor signaling and antagonism by this compound.

Experimental Workflows

A systematic approach is required for the synthesis and characterization of apelin-13 analogues to establish a clear structure-activity relationship.

Peptide SAR Workflow cluster_synthesis Peptide Analogue Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis and SAR design Analogue Design (e.g., Ala Scan) synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization binding_assay Radioligand Binding Assay (Determine Ki) characterization->binding_assay functional_assays Functional Assays characterization->functional_assays data_analysis Data Analysis and Curve Fitting binding_assay->data_analysis cAMP_assay cAMP Assay (Determine EC50/IC50) functional_assays->cAMP_assay barrestin_assay β-Arrestin Assay (Determine EC50/IC50) functional_assays->barrestin_assay cAMP_assay->data_analysis barrestin_assay->data_analysis sar_establishment Establish Structure-Activity Relationship data_analysis->sar_establishment sar_establishment->design Iterative Design

References

An In-depth Technical Guide to the Biological Functions of Apelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The apelin/APJ system, comprising the G protein-coupled apelin receptor (APJ) and its endogenous ligands, apelin and Elabela, is a critical regulator of numerous physiological processes.[1][2] While agonism of this receptor has shown therapeutic promise, particularly in cardiovascular diseases, the strategic antagonism of the apelin receptor is emerging as a powerful tool for dissecting its biological roles and as a potential therapeutic avenue in pathologies characterized by excessive apelin signaling, such as cancer. This document provides a comprehensive technical overview of the biological functions of apelin receptor antagonism, detailing its impact on cellular signaling, its role in key pathological processes like angiogenesis and metastasis, and the experimental methodologies used to investigate these effects.

The Apelin Receptor and Its Ligands

The apelin receptor, also known as APJ, is a class A G protein-coupled receptor (GPCR) with structural homology to the angiotensin II type 1 (AT1) receptor.[3][4][5] It is widely expressed in the central nervous system and peripheral tissues, including the heart, lungs, kidneys, adipose tissue, and vascular endothelium.[1][2][4]

The receptor is activated by two distinct families of endogenous peptide ligands:

  • Apelin: Synthesized as a 77-amino acid prepropeptide, it is cleaved into several active isoforms, such as apelin-36, apelin-17, and apelin-13.[1][6][7] A pyroglutamated form of apelin-13, [Pyr¹]apelin-13, is one of the most potent and abundant isoforms in cardiac tissue.[8]

  • Elabela (also known as Toddler): Discovered as a second endogenous ligand, Elabela is crucial for embryonic development and also plays roles in adult physiology, including fluid homeostasis and cardiovascular function.[2][4]

Apelin Receptor Signaling Pathways

Activation of the apelin receptor by its ligands initiates multiple downstream signaling cascades, primarily through G protein-dependent and β-arrestin-dependent pathways.

2.1 G Protein-Dependent Signaling Upon agonist binding, the apelin receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] It can also couple to Gαq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing Ca²⁺ mobilization and activation of Protein Kinase C (PKC).[10] These initial events trigger further downstream pathways, including:

  • PI3K/Akt Pathway: Promotes cell survival, proliferation, and migration.[10][11] Activation of Akt can also lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production and vasodilation.[10]

  • ERK/MAPK Pathway: Regulates cell proliferation, differentiation, and angiogenesis.[10][11]

2.2 β-Arrestin-Dependent Signaling and Receptor Regulation Ligand binding also promotes the phosphorylation of the apelin receptor by G protein-coupled receptor kinases (GRKs).[12][13] This phosphorylation facilitates the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to signal desensitization.[5][12] β-arrestin recruitment also mediates receptor internalization via clathrin-coated vesicles in a dynamin-dependent process, which is a key mechanism for regulating receptor density at the cell surface and modulating long-term signaling.[12][13][14]

Apelin_Agonist_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol APJ Apelin Receptor (APJ) G_protein Gαi Gαq APJ->G_protein Activates GRK GRK APJ->GRK Recruits BetaArrestin β-Arrestin APJ->BetaArrestin Recruits Apelin Apelin / Elabela Apelin->APJ Binds AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC PLC G_protein->PLC Activates (Gαq) ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Decreases PI3K PI3K PLC->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Activates Physiological_Effects Physiological Effects (Proliferation, Migration, Vasodilation, etc.) Akt->Physiological_Effects ERK->Physiological_Effects NO NO eNOS->NO NO->Physiological_Effects GRK->APJ Phosphorylates Internalization Receptor Internalization BetaArrestin->Internalization Mediates

Caption: Agonist-induced signaling of the apelin receptor (APJ).

Mechanism of Apelin Receptor Antagonism

Apelin receptor antagonists are molecules that bind to the APJ receptor but do not provoke the conformational change required for receptor activation. By occupying the binding site, they prevent endogenous ligands (apelin, Elabela) from binding and initiating downstream signaling.[15] This blockade effectively shuts down both the G protein-dependent and β-arrestin-dependent pathways, thereby inhibiting the associated physiological responses.

Competitive antagonists, such as the peptide MM54, bind reversibly to the same site as the endogenous ligand.[15] Small molecule antagonists, like ML221, have also been developed and act as functional antagonists in cell-based assays.[16][17]

Apelin_Antagonist_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol APJ Apelin Receptor (APJ) Signaling Downstream Signaling (G-Protein & β-Arrestin pathways) APJ->Signaling No Activation Apelin Apelin / Elabela Apelin->APJ Binding Prevented Antagonist Antagonist (e.g., ML221, MM54) Antagonist->APJ Binds & Blocks No_Effect Physiological Effects Blocked Signaling->No_Effect

Caption: Mechanism of action for an apelin receptor antagonist.

Biological Functions of Apelin Receptor Antagonism

The blockade of the apelin/APJ system has profound biological effects, particularly in pathological conditions where the system is upregulated.

4.1 Inhibition of Angiogenesis and Tumor Growth Angiogenesis, the formation of new blood vessels, is a hallmark of cancer.[18][19] The apelin/APJ system is a potent driver of this process, often upregulated in the tumor microenvironment, especially under hypoxic conditions.[18][20]

  • Anti-Angiogenic Effects: Apelin receptor antagonism directly counters tumor angiogenesis. The antagonist ML221 has been shown to inhibit the proliferation of endothelial cells and suppress pathological retinal angiogenesis in mouse models of oxygen-induced retinopathy.[21] In cholangiocarcinoma (CCA) models, ML221 treatment significantly decreased the expression of pro-angiogenic factors like VEGF-A, Ang-1, and Ang-2.[3]

  • Direct Anti-Tumor Effects: Beyond angiogenesis, antagonism can inhibit tumor cell proliferation and survival. The apelin/APJ axis is overexpressed in numerous cancers, including glioblastoma (GBM), lung cancer, and CCA.[3][20] In GBM, apelin signaling helps maintain cancer cells with stem-like properties; pharmacological targeting with antagonists reduces tumor expansion and extends survival in xenograft models.[22][23] Similarly, ML221 significantly inhibited tumor growth in CCA xenografts.[3]

  • Overcoming Drug Resistance: Anti-angiogenic therapies targeting the VEGF pathway often lead to resistance. Apelin signaling has been identified as a key pathway in this resistance mechanism. Combining apelin inhibition with receptor tyrosine kinase (RTK) inhibitors has been shown to prevent resistance, reduce tumor growth, and block therapy-induced metastasis in breast and lung cancer models.[18][19]

4.2 Inhibition of Lymphangiogenesis and Metastasis The lymphatic system provides a primary route for tumor cell dissemination and metastasis. The apelin/APJ system has been identified as a novel regulator of lymphangiogenesis.

  • Role in Lymphatic Development: APJ is expressed on lymphatic endothelial cells (LECs), and apelin stimulates their migration, survival, and tube formation.[24][25]

  • Blocking Metastasis: In tumor models, apelin overexpression accelerates tumor growth and increases intratumoral lymphangiogenesis and lymph node metastasis.[24] An APJ antagonist, F13A, was shown to reduce apelin-induced migration of human LECs in vitro.[24] This suggests that apelin receptor antagonists could be a viable strategy to inhibit lymphatic metastasis.[24][25] However, in the context of myocardial infarction, apelin signaling appears to be crucial for the maturation and stability of cardiac lymphatic vessels, suggesting its role is context-dependent.[26]

4.3 Modulation of Metabolism and Glucose Homeostasis The role of the apelin system in metabolism is complex, with agonism generally viewed as beneficial. Apelin can improve insulin sensitivity and stimulate glucose uptake.[27][28] However, antagonism also has specific effects. Administration of an apelin blocker has been reported to reduce hyperglycemia following an oral glucose challenge, suggesting a role in modulating glucose transport and insulin secretion dynamics.[29] This area requires further investigation to delineate the therapeutic potential of antagonism in metabolic disorders.

Quantitative Data on Apelin Receptor Antagonists

The development of specific and potent antagonists has been crucial for studying the apelin system. The table below summarizes key quantitative data for several widely cited antagonists.

Table 1: Quantitative Properties of Select Apelin Receptor Antagonists

Compound Type Target Species Assay Type Potency / Affinity Reference(s)
ML221 Small Molecule Human Functional Antagonism (cAMP) IC₅₀: 1.7 - 2.2 µM [16][30]
Human Functional Antagonism (CCA Proliferation) Significant effect at 7.5-15 µM [3]
MM315 Peptide-based Human Competitive Antagonism (β-Arrestin) pA₂ = 9.55 (Kʙ = 0.28 nM) [20]
Human Competitive Antagonism (cAMP) pA₂ = 8.48 (Binding Affinity = 2.4 nM) [20]
MM54 Cyclic Peptide Human Competitive Antagonism (Binding) Kᵢ = 82 nM [15]
F13A Peptide Analogue Rat / Human Functional Antagonism (in vivo) Blocks apelin-induced hypotension [17]
Human Functional Antagonism (LEC Migration) Reduces migration at 1-10 µM [24]

| Protamine | Polypeptide | Human | Competitive Antagonism (Binding) | Kᵢ = 390 nM |[31] |

Note: The activity of F13A is debated, with some studies reporting it acts as a full agonist in human tissues.[17]

Experimental Protocols for Studying Apelin Receptor Antagonism

A variety of in vitro and in vivo assays are used to identify, characterize, and validate apelin receptor antagonists.

6.1 In Vitro Assays

  • Receptor Binding Assay:

    • Objective: To determine the affinity of an antagonist for the apelin receptor.

    • Methodology: Typically a competitive binding assay using a radiolabeled apelin ligand (e.g., ¹²⁵I-[Pyr¹]apelin-13) and cell membranes prepared from a cell line overexpressing the human apelin receptor (e.g., HEK293 or CHO cells). Membranes are incubated with a fixed concentration of radioligand and increasing concentrations of the unlabeled antagonist. The amount of bound radioactivity is measured, and the concentration of antagonist that inhibits 50% of specific binding (IC₅₀) is determined. The inhibitor constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

  • cAMP Accumulation Assay:

    • Objective: To measure the functional antagonism of Gαi signaling.

    • Methodology: Cells expressing the apelin receptor are pre-treated with forskolin to stimulate adenylyl cyclase and elevate cAMP levels. The cells are then co-incubated with a fixed concentration of an apelin agonist and varying concentrations of the antagonist. Intracellular cAMP levels are measured using a commercial ELISA or HTRF kit. A potent antagonist will reverse the apelin-induced inhibition of cAMP accumulation in a dose-dependent manner.

  • β-Arrestin Recruitment Assay:

    • Objective: To assess the antagonist's ability to block ligand-induced β-arrestin translocation.

    • Methodology: Utilizes cell lines engineered to express a tagged β-arrestin and a tagged apelin receptor (e.g., using enzyme fragment complementation or BRET/FRET). Upon agonist stimulation, β-arrestin is recruited to the receptor, generating a measurable signal. Antagonists are added prior to the agonist to quantify their ability to block this interaction.

  • Cell Proliferation and Migration Assays:

    • Objective: To determine the effect of antagonism on cancer or endothelial cell functions.

    • Methodology:

      • Proliferation: Cells (e.g., HUVECs, tumor cell lines) are seeded in 96-well plates and treated with an apelin agonist in the presence or absence of the antagonist. Cell proliferation can be measured after 24-72 hours using assays for Ki-67 or PCNA expression via immunofluorescence, or by measuring metabolic activity (MTT assay).[3]

      • Migration: A Boyden chamber assay is used where cells are placed in the upper chamber and a chemoattractant (apelin) is placed in the lower chamber. The antagonist is added to the upper chamber with the cells. The number of cells that migrate through the porous membrane is quantified after several hours.[24]

6.2 In Vivo Models

  • Tumor Xenograft Models:

    • Objective: To evaluate the anti-tumor efficacy of an antagonist in a living organism.

    • Methodology: Human tumor cells (e.g., glioblastoma, cholangiocarcinoma) are injected subcutaneously or orthotopically (e.g., intracranially for GBM) into immunodeficient mice (e.g., nu/nu mice).[3][23] Once tumors are established, mice are treated systemically (e.g., via tail vein injection, intraperitoneal injection, or oral gavage) with the antagonist or a vehicle control.[3] Tumor volume is measured regularly. At the end of the study, tumors can be excised for histological and molecular analysis (e.g., microvessel density, proliferation markers). For orthotopic models, survival is a key endpoint.[20][23]

  • Oxygen-Induced Retinopathy (OIR) Model:

    • Objective: To assess the anti-angiogenic effect of an antagonist on pathological neovascularization.

    • Methodology: Neonatal mouse pups are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which causes vaso-obliteration in the central retina. Upon return to normoxia, the resulting hypoxia triggers robust pathological neovascularization. The antagonist is administered (e.g., intraperitoneally) during the neovascularization phase. Retinas are then dissected, flat-mounted, and stained with vascular markers (e.g., isolectin B4) to quantify the areas of neovascularization and vaso-obliteration.[21][32]

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Screen HTS / Compound Library Binding Receptor Binding Assay (Determine Kᵢ) Screen->Binding Functional Functional Assays (cAMP, β-Arrestin) (Determine IC₅₀/pA₂) Binding->Functional Cellular Cell-Based Assays (Proliferation, Migration, Tube Formation) Functional->Cellular PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Cellular->PKPD Efficacy Disease Models (e.g., Tumor Xenograft, OIR) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Clinical Clinical Candidate Tox->Clinical Lead_Opt->Binding Iterate

Caption: Workflow for the discovery and validation of an apelin receptor antagonist.

Conclusion and Future Directions

Apelin receptor antagonism has unveiled critical roles of the apelin/APJ system in pathology, most notably in driving angiogenesis, tumor progression, and metastasis. The development of potent and selective antagonists has provided invaluable chemical probes and has laid the groundwork for novel therapeutic strategies. In oncology, apelin receptor antagonists hold significant promise, both as monotherapies and in combination with existing treatments to overcome resistance.[18][19] Future research should focus on developing antagonists with improved pharmacokinetic properties, exploring their utility in other diseases where apelin signaling is dysregulated, and further clarifying their complex role in metabolic and cardiovascular homeostasis.

References

(Ala13)-Apelin-13: A Technical Guide to its Use as a Probe for Endogenous Apelin Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Ala13)-Apelin-13, a critical tool for investigating the endogenous apelin system. This document details its biochemical properties, experimental applications, and the signaling pathways it modulates, offering a valuable resource for researchers in physiology, pharmacology, and drug discovery.

Introduction to the Apelin System and this compound

The apelin peptides are the endogenous ligands for the G protein-coupled receptor, APJ. This system is a key regulator of cardiovascular function, fluid homeostasis, and energy metabolism. Apelin-13 is one of the most biologically active isoforms of apelin.[1] Understanding the intricate signaling of the apelin/APJ system is crucial for developing novel therapeutics for a range of diseases.

This compound is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine. This modification confers antagonistic properties to the peptide, making it an invaluable pharmacological tool to probe the physiological and pathological roles of the endogenous apelin system.[2][3][4] It is widely used to block the effects of endogenous apelin, thereby elucidating the functions of this important signaling pathway. For instance, systemic administration of this compound has been shown to abolish the blood pressure-lowering effects of Apelin-13 in hypertensive rats.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its interaction with the apelin receptor (APJ).

LigandReceptorAssay TypepKiReference
This compound (F13A)Apelin Receptor (APJ)Competition Binding5.46[6]
LigandParameterValueSpeciesReference
Apelin-13D50 for gastric motility inhibition≈ 27 pmolRat[2][7]
This compoundSystemic dose to abolish Apelin-13 effect30 µg/kgRat[5]

Signaling Pathways

The apelin receptor (APJ) is a class A G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gαi and Gαq, to initiate downstream signaling cascades. This compound, as an antagonist, blocks the activation of these pathways by endogenous apelin.

Upon agonist binding, APJ receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] It also stimulates the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization.[8][10] Furthermore, apelin signaling activates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][11][12] These pathways are integral to the diverse physiological effects of apelin, including cell proliferation, survival, and metabolism.[12]

Below are Graphviz diagrams illustrating the key signaling pathways of the apelin receptor that are blocked by this compound.

APJ_Signaling_Gi cluster_membrane Cell Membrane APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Apelin13 Apelin-13 Apelin13->APJ Binds & Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Binds & Blocks ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response Leads to

Apelin/APJ Gαi Signaling Pathway

APJ_Signaling_Gq cluster_membrane Cell Membrane APJ APJ Receptor G_protein_q Gαq/βγ APJ->G_protein_q Activates PLC PLC G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Apelin13 Apelin-13 Apelin13->APJ Binds & Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Binds & Blocks IP3 IP3 DAG DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Apelin/APJ Gαq Signaling Pathway

APJ_Signaling_MAPK_PI3K cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Apelin13 Apelin-13 APJ APJ Receptor Apelin13->APJ Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Blocks PI3K PI3K APJ->PI3K ERK12 ERK1/2 APJ->ERK12 Akt Akt PI3K->Akt p70S6K p70S6K Akt->p70S6K Cellular_Effects Cellular Effects (e.g., Hypertrophy, Proliferation) p70S6K->Cellular_Effects ERK12->Cellular_Effects

Apelin/APJ PI3K/Akt and MAPK Pathways

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of this compound for the APJ receptor.

Materials:

  • HEK293 cells stably expressing the human APJ receptor (HEK293-APJ).

  • Membrane preparation from HEK293-APJ cells.

  • Radiolabeled apelin, e.g., [125I]-Apelin-13.

  • Unlabeled this compound and Apelin-13.

  • Binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Polyethyleneimine (PEI)-coated filter plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-APJ cells.

  • In a 96-well plate, add a fixed concentration of radiolabeled apelin (e.g., 0.1 nM [125I]-Apelin-13) to each well.

  • Add increasing concentrations of unlabeled this compound (competitor) to the wells.

  • For total binding, add only the radiolabeled apelin. For non-specific binding, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).

  • Add the cell membrane preparation to each well.

  • Incubate the plate at 30°C for 2 hours.

  • Terminate the binding reaction by rapid filtration through PEI-coated filter plates.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.[8][13]

Binding_Assay_Workflow start Start prep_membranes Prepare HEK293-APJ Cell Membranes start->prep_membranes setup_plate Set up 96-well plate: - Radiolabeled Apelin - Unlabeled Competitor (this compound) - Controls prep_membranes->setup_plate add_membranes Add Cell Membranes to wells setup_plate->add_membranes incubate Incubate at 30°C for 2 hours add_membranes->incubate filter_wash Filter and Wash on PEI-coated plates incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counter) filter_wash->measure_radioactivity analyze_data Analyze Data: Calculate IC50 and Ki measure_radioactivity->analyze_data end End analyze_data->end

Radioligand Competition Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the apelin-induced inhibition of cAMP production.

Materials:

  • HEK293-APJ cells.

  • Forskolin (an adenylyl cyclase activator).

  • Apelin-13.

  • This compound.

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., ELISA-based).

Procedure:

  • Seed HEK293-APJ cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with this compound at various concentrations for 30 minutes.

  • Stimulate the cells with a fixed concentration of Apelin-13 in the presence of forskolin and IBMX for 20 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Determine the ability of this compound to reverse the inhibitory effect of Apelin-13 on forskolin-stimulated cAMP accumulation.[8][9][14]

ERK1/2 Phosphorylation Assay

This assay assesses the effect of this compound on apelin-induced ERK1/2 activation.

Materials:

  • HEK293-APJ cells.

  • Apelin-13.

  • This compound.

  • RIPA lysis buffer.

  • Antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

  • Western blotting reagents and equipment.

Procedure:

  • Culture HEK293-APJ cells in 6-well plates to near confluence.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with Apelin-13 (e.g., 100 nM) for a specific time (e.g., 5-15 minutes).[1][15]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

  • Calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the effect of this compound on apelin-induced ERK1/2 phosphorylation.[8]

In Vivo Blood Pressure Measurement in Rodents

This in vivo experiment demonstrates the antagonistic effect of this compound on the cardiovascular actions of apelin.

Materials:

  • Spontaneously hypertensive rats (SHR) or other suitable rodent models.

  • Apelin-13.

  • This compound.

  • Anesthetic (e.g., isoflurane).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

Procedure:

  • Anesthetize the rat and insert a catheter into the carotid artery for continuous blood pressure monitoring.

  • Insert another catheter into the jugular vein for drug administration.

  • Allow the animal to stabilize and record baseline blood pressure.

  • Administer a bolus of this compound (e.g., 30 µg/kg, i.v.).

  • Subsequently, administer a bolus of Apelin-13 (e.g., 15 µg/kg, i.v.).

  • Continuously record the blood pressure response.

  • Compare the hypotensive effect of Apelin-13 in the presence and absence of this compound to confirm its antagonistic activity.[5][16]

Blood_Pressure_Experiment_Workflow start Start anesthetize Anesthetize Rodent start->anesthetize cannulate Cannulate Carotid Artery and Jugular Vein anesthetize->cannulate stabilize Stabilize and Record Baseline Blood Pressure cannulate->stabilize administer_antagonist Administer this compound (i.v.) stabilize->administer_antagonist administer_agonist Administer Apelin-13 (i.v.) administer_antagonist->administer_agonist record_bp Continuously Record Blood Pressure administer_agonist->record_bp analyze Analyze Blood Pressure Response record_bp->analyze end End analyze->end

In Vivo Blood Pressure Measurement Workflow

Conclusion

This compound is an indispensable tool for researchers investigating the endogenous apelin system. Its well-characterized antagonistic properties at the APJ receptor allow for the precise dissection of apelin's physiological and pathophysiological roles. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective use of this compound as a pharmacological probe, empowering further discoveries in this exciting field of research.

References

Investigating the Physiological Role of the Apelin/APJ System with (Ala13)-Apelin-13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The apelin/APJ system has emerged as a critical regulator in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. This technical guide provides a comprehensive overview of the apelin/APJ system and the utility of the synthetic analog, (Ala13)-Apelin-13 (also known as F13A), as a research tool. This compound is a potent antagonist of the APJ receptor, effectively blocking the actions of the endogenous ligand, Apelin-13. This guide details the physiological roles of the apelin/APJ system, the mechanism of action of this compound, and presents detailed experimental protocols for its characterization and use in in vitro and in vivo studies. Furthermore, this document provides a compilation of quantitative data for Apelin-13 and other modulators of the APJ receptor, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and application of this important research tool.

Introduction to the Apelin/APJ System

The apelin/APJ system consists of the G protein-coupled receptor, APJ (Angiotensin II Protein J receptor), and its endogenous peptide ligand, apelin.[1][2] Despite its name, angiotensin II does not bind to the APJ receptor. The preproapelin gene encodes a 77-amino acid precursor that is proteolytically cleaved into several active apelin isoforms, with Apelin-13, Apelin-17, and Apelin-36 being the most studied.[3] The apelin/APJ system is widely expressed throughout the body, with significant presence in the central nervous system, cardiovascular system, adipose tissue, and gastrointestinal tract, reflecting its diverse physiological roles.[3]

The system is a key player in cardiovascular homeostasis, exerting effects on blood pressure control, cardiac contractility, and angiogenesis.[4][5] In the metabolic realm, the apelin/APJ system is involved in glucose and lipid metabolism and has been linked to conditions such as obesity and diabetes.[1][6][7] Furthermore, it plays a role in fluid homeostasis and has been implicated in various pathological conditions, including heart failure and liver disease.[2][8]

This compound (F13A): A Potent APJ Antagonist

This compound, or F13A, is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced with alanine. This single amino acid substitution converts the peptide from a potent agonist to a powerful and specific antagonist of the APJ receptor.[9][10][11] F13A competitively blocks the binding of endogenous apelin peptides to the APJ receptor, thereby inhibiting its downstream signaling and physiological effects.[12][13] This makes F13A an invaluable tool for elucidating the physiological and pathophysiological roles of the apelin/APJ system. For instance, in vivo studies have demonstrated that F13A can block the hypotensive effects of Apelin-13.[9]

Quantitative Data for APJ Receptor Ligands

The following tables summarize key quantitative data for Apelin-13 and other modulators of the APJ receptor. While this compound is widely cited as a potent antagonist, specific Ki and IC50 values are not consistently reported across the public literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Binding Affinities (Ki) for the APJ Receptor

CompoundSpeciesCell Line/TissueRadioligandKi (nM)Reference(s)
Apelin-13HumanCHO-K1 cells[125I]-Apelin-138.336[14]
Apelin-17HumanCHO-K1 cells[125I]-Apelin-134.651[14]
Apelin-36HumanCHO-K1 cells[125I]-Apelin-131.735[14]
Elabela-21HumanCHO-K1 cells[125I]-Apelin-134.364[14]
Elabela-32HumanCHO-K1 cells[125I]-Apelin-131.343[14]
MM54 (Antagonist)HumanCHO cells[125I]-Apelin-1382[15]

Table 2: Functional Potencies (EC50/IC50) at the APJ Receptor

CompoundAssaySpeciesCell LineParameterPotency (nM)Reference(s)
Apelin-13cAMP InhibitionHumanHEK293IC5015.24[14]
Apelin-13β-arrestin 2 RecruitmentHumanHEK293EC50427.6[14]
Elabela-32β-arrestin 2 RecruitmentHumanHEK293EC5021.88[14]
ML221 (Antagonist)cAMP InhibitionHumanCHO-K1IC50700[1]
ML221 (Antagonist)β-arrestin RecruitmentHuman-IC501750[1]

Signaling Pathways of the Apelin/APJ System

Upon agonist binding, the APJ receptor can activate multiple downstream signaling pathways in a G protein-dependent or -independent manner.

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. These pathways are crucial for many of the physiological effects of apelin, including vasodilation and cardiac contractility.

G_Protein_Signaling cluster_receptor APJ Receptor Apelin Apelin-13 APJ APJ Apelin->APJ Binds Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC F13A This compound (Antagonist) F13A->APJ Blocks

Caption: G Protein-Dependent Signaling of the APJ Receptor.

β-Arrestin-Mediated Signaling

In addition to G protein coupling, agonist-bound APJ receptor can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. The biased agonism of different ligands for G protein versus β-arrestin pathways is an active area of research for developing drugs with more specific therapeutic effects.

Beta_Arrestin_Signaling cluster_receptor APJ Receptor cluster_arrestin β-Arrestin Signaling Apelin Apelin-13 APJ APJ Apelin->APJ Binds GRK GRK APJ->GRK Activates pAPJ P-APJ GRK->pAPJ Phosphorylates bArrestin β-Arrestin pAPJ->bArrestin Recruits Internalization Receptor Internalization bArrestin->Internalization ERK_Pathway ERK Pathway Activation bArrestin->ERK_Pathway F13A This compound (Antagonist) F13A->APJ Blocks

Caption: β-Arrestin-Mediated Signaling of the APJ Receptor.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of the apelin/APJ system. The following protocols provide a framework for key in vitro and in vivo experiments.

In Vitro Assays

This assay determines the binding affinity of this compound for the APJ receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • CHO-K1 cells stably expressing human APJ receptor

    • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • [125I]-(Pyr1)Apelin-13 (radioligand)

    • This compound (test compound)

    • Apelin-13 (for non-specific binding determination)

    • 96-well plates

    • Scintillation counter

  • Protocol:

    • Prepare cell membranes from CHO-K1-APJ cells.

    • In a 96-well plate, add membrane homogenate (5-10 µg protein/well).

    • Add increasing concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).

    • Add a fixed concentration of [125I]-(Pyr1)Apelin-13 (e.g., 0.1-0.5 nM) to all wells.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare APJ-expressing cell membranes incubate Incubate membranes with radioligand and this compound prep_membranes->incubate prep_ligands Prepare radioligand and competing ligands prep_ligands->incubate filtrate Rapid filtration to separate bound and free ligand incubate->filtrate wash Wash filters filtrate->wash count Measure radioactivity wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a Radioligand Binding Assay.

This assay measures the ability of this compound to antagonize the Apelin-13-induced inhibition of cAMP production.

  • Materials:

    • CHO-K1 cells stably expressing human APJ receptor

    • Forskolin (to stimulate cAMP production)

    • Apelin-13 (agonist)

    • This compound (antagonist)

    • HTRF cAMP assay kit (e.g., from Cisbio)

    • 384-well plates

    • HTRF-compatible plate reader

  • Protocol:

    • Seed CHO-K1-APJ cells into a 384-well plate and culture overnight.

    • Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of Apelin-13 (e.g., EC80 concentration) and a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine the IC50 of this compound for the inhibition of the Apelin-13 response.

This assay quantifies the ability of this compound to block Apelin-13-induced β-arrestin recruitment to the APJ receptor.

  • Materials:

    • HEK293 cells

    • Plasmids encoding APJ-Rluc8 (BRET donor) and Venus-β-arrestin-2 (BRET acceptor)

    • Apelin-13 (agonist)

    • This compound (antagonist)

    • Coelenterazine h (luciferase substrate)

    • 96-well white plates

    • BRET-compatible plate reader

  • Protocol:

    • Co-transfect HEK293 cells with APJ-Rluc8 and Venus-β-arrestin-2 plasmids.

    • After 24-48 hours, seed the cells into a 96-well white plate.

    • Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of Apelin-13 (e.g., EC80 concentration).

    • Add the coelenterazine h substrate.

    • Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc8 and ~530 nm for Venus) using a BRET-compatible plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 of this compound for the inhibition of the Apelin-13-induced BRET signal.

In Vivo Experiments

This experiment demonstrates the ability of this compound to block the blood pressure-lowering effect of Apelin-13.

  • Animals: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

  • Materials:

    • Apelin-13

    • This compound

    • Saline (vehicle)

    • Telemetry system or tail-cuff for blood pressure measurement

  • Protocol:

    • Implant telemetry probes for continuous blood pressure monitoring or acclimatize rats to the tail-cuff system.

    • Establish a stable baseline blood pressure reading.

    • Administer this compound (e.g., 30 µg/kg, i.v. or i.p.) or vehicle.

    • After a short pre-treatment period (e.g., 5-15 minutes), administer Apelin-13 (e.g., 15 µg/kg, i.v. or i.p.).

    • Monitor blood pressure continuously for at least 60 minutes post-injection.

    • Compare the hypotensive response to Apelin-13 in the presence and absence of this compound.

This model can be used to investigate the role of the apelin/APJ system in cardiac injury and the potential therapeutic effects of its modulation.

  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat and perform a left thoracotomy.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Administer this compound or vehicle at a specified time point (e.g., before or after ligation).

  • Infarct Size Measurement:

    • After a set period (e.g., 24 hours or longer), euthanize the animal and excise the heart.

    • Perfuse the heart with a solution like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

    • Slice the heart and photograph the sections.

    • Quantify the infarct size as a percentage of the total left ventricular area using image analysis software.

Myocardial_Infarction_Workflow cluster_surgery Surgical Procedure cluster_analysis Infarct Size Analysis anesthetize Anesthetize Rat ligate Ligate LAD Coronary Artery anesthetize->ligate treat Administer this compound or Vehicle ligate->treat excise Excise Heart treat->excise After recovery period stain Stain with TTC excise->stain quantify Quantify Infarct Size stain->quantify

Caption: Workflow for a Myocardial Infarction Model in Rats.

Conclusion

The apelin/APJ system is a multifaceted signaling pathway with significant implications for cardiovascular and metabolic health. This compound (F13A) serves as a potent and specific antagonist, making it an indispensable tool for researchers seeking to unravel the complexities of this system. This guide provides a foundational resource for scientists and drug development professionals, offering a summary of the physiological roles of the apelin/APJ system, quantitative data for key ligands, detailed experimental protocols, and visual representations of signaling pathways and workflows. The continued investigation of the apelin/APJ system, facilitated by tools like this compound, holds great promise for the development of novel therapeutics for a range of diseases.

References

(Ala13)-Apelin-13: A Pharmacological Tool for Unraveling Cardiovascular Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (Ala13)-Apelin-13, a critical pharmacological antagonist used to investigate the physiological and pathological roles of the apelin/APJ system in cardiovascular homeostasis. While the endogenous peptide Apelin-13 exerts numerous protective cardiovascular effects, its synthetic analog, this compound, serves as an indispensable tool for elucidating these mechanisms by specifically blocking the apelin receptor (APJ). This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for researchers in the field.

The Apelin/APJ Endocrine System

The apelin/APJ system is a crucial signaling axis involved in a wide array of physiological processes, with a pronounced role in the cardiovascular system.[1] Apelin, the endogenous ligand, is derived from a 77-amino acid preproprotein and is cleaved into several active fragments, including Apelin-36, Apelin-17, and Apelin-13.[2] Of these, Apelin-13 is considered one of the most biologically active isoforms.[3] It binds to the G-protein coupled receptor APJ (Angiotensin II Receptor-Like 1), which, despite its sequence homology to the angiotensin AT1 receptor, does not bind angiotensin II.[4][5] The apelin/APJ system is widely expressed in cardiovascular tissues, including the heart and blood vessels, where it regulates vascular tone, cardiac contractility, and fluid balance.[2][6]

This compound: A Specific APJ Receptor Antagonist

This compound is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine. This single amino acid substitution transforms the peptide from an agonist into a potent and specific antagonist of the APJ receptor.[7][8] In experimental settings, this compound is used to inhibit the effects of endogenous or exogenously administered apelin, thereby confirming that the observed physiological responses are mediated through the APJ receptor. Its use has been pivotal in demonstrating the protective and homeostatic functions of the native apelin system. For instance, studies have shown that while Apelin-13 can reverse bupivacaine-induced cardiotoxicity, this effect is abrogated by the co-administration of this compound, confirming the APJ-dependent nature of the rescue.[9][10] Similarly, in models of acute lung injury, this compound was shown to exacerbate pathological changes, directly opposing the protective effects of Apelin-13.[8]

Signaling Pathways of the APJ Receptor

Activation of the APJ receptor by Apelin-13 initiates a cascade of intracellular signaling events through both G-protein-dependent and β-arrestin-dependent pathways.[11] this compound acts by competitively binding to the APJ receptor and preventing the initiation of these downstream signals.

  • G-Protein Dependent Pathways: The APJ receptor primarily couples to the inhibitory G-protein (Gαi) and the Gq protein (Gαq).[11]

    • Gαi Activation: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gαq Activation: Stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[9]

  • Downstream Kinase Cascades: APJ activation also stimulates key pro-survival and growth-regulating pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and inhibiting apoptosis. Apelin-13 has been shown to protect against cardiac hypertrophy by activating the PI3K-Akt-mTOR signaling cascade.[1][3]

    • ERK Pathway: Activation of the Extracellular signal-Regulated Kinase (ERK) pathway is involved in mediating effects such as angiogenesis and cell survival.[11][12]

Apelin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_kinases Downstream Kinase Cascades cluster_effects Cellular Responses APJ APJ Receptor Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq PI3K PI3K APJ->PI3K ERK ERK1/2 APJ->ERK Apelin13 Apelin-13 Apelin13->APJ Activates Ala13 This compound Ala13->APJ Inhibits AC Adenylyl Cyclase Gai->AC PLC PLC Gaq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Vaso Vasodilation Ca_PKC->Vaso Ino Positive Inotropy Ca_PKC->Ino Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Angio Angiogenesis ERK->Angio

Caption: APJ receptor signaling pathways activated by Apelin-13 and blocked by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of Apelin-13 and the antagonistic action of this compound.

Table 1: Summary of In Vivo Cardiovascular Effects

PeptideSpecies/ModelDoseRoute of AdministrationKey Cardiovascular EffectCitation
Apelin-13 Rat200 µg/kg/dIntraperitonealDecreased heart rate and left ventricular end-diastolic pressure; increased dP/dt max.[13]
Apelin-13 Rat (Bupivacaine-induced cardiotoxicity)50, 150, 450 µg/kgIntravenousDose-dependently improved hemodynamic parameters (SBP, DBP, HR).[9][10]
Apelin-13 Rat (Myocardial Infarction)Not specifiedNot specifiedReduced infarct size and cardiac injury biomarkers (CK-MB, LDH).[2]
This compound Rat (Bupivacaine-induced cardiotoxicity)Not specifiedIntravenousAbrogated the protective hemodynamic effects of Apelin-13.[9]
This compound Rat (Oleic acid-induced ARDS)10 nmol/kgIntraperitonealExacerbated lung pathologies and edema.[8]
This compound Rat1-300 pmol/60 nlMicroinjection into DVCDose-dependently decreased gastric tone and motility.[7]

Table 2: Summary of In Vitro and Cellular Effects

PeptideSystem/Cell LineConcentrationMeasured ParameterObserved EffectCitation
Apelin-13 BRIN-BD11 cells10⁻⁷ MIntracellular Ca²⁺Increased intracellular calcium (up to 3.0-fold).[14][15]
Apelin-13 BRIN-BD11 cells10⁻⁷ McAMP ProductionIncreased cAMP production (up to 1.7-fold).[14][15]
Apelin-13 Cardiomyocytes (PE-induced hypertrophy)10⁻⁷ mol/lCell Viability / p-PI3K, p-AktIncreased cell viability; increased phosphorylation of PI3K and Akt.[1]
This compound BRIN-BD11 cellsNot specifiedInsulin SecretionInhibited insulin secretion and suppressed beta-cell signal transduction.[14][15]
This compound Nucleus Pulposus CellsNot specifiedPI3K / Akt ExpressionReduced the expression of PI3K and Akt.[3]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature to study the effects of Apelin-13 and its antagonism by this compound.

Protocol 1: In Vivo Rat Model of Bupivacaine-Induced Cardiotoxicity

This protocol is adapted from methodologies used to demonstrate the protective effects of Apelin-13 and their reversal by this compound.[9][10]

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 40-60 mg/kg, IP). The trachea is intubated to ensure a patent airway.

  • Cannulation: The right carotid artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous monitoring of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). The right jugular vein is cannulated for drug infusion.

  • Baseline Measurement: After a stabilization period of 20-30 minutes, baseline hemodynamic parameters are recorded.

  • Induction of Cardiotoxicity: A continuous intravenous infusion of bupivacaine is administered at a rate of 5 mg/kg/min for 3 minutes to induce profound cardiac suppression.

  • Treatment Administration: Immediately following bupivacaine infusion, animals are randomly assigned to treatment groups:

    • Control Group: Saline vehicle.

    • Apelin-13 Group: A bolus injection of Apelin-13 (e.g., 450 µg/kg).

    • Antagonist Group: A bolus injection of this compound followed by Apelin-13.

    • Inhibitor Group: A bolus of a specific pathway inhibitor (e.g., PKC inhibitor chelerythrine) followed by Apelin-13.

  • Data Collection: Hemodynamic parameters are continuously recorded for a defined period (e.g., 30-60 minutes) post-treatment.

  • Tissue Harvesting: At the end of the experiment, animals are euthanized, and ventricular tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent molecular analysis (e.g., Western blotting).

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

This protocol is a generalized method for assessing the phosphorylation status of proteins in the PI3K/Akt or ERK pathways.[1][10]

  • Protein Extraction: Frozen ventricular tissue (~50-100 mg) is homogenized in ice-cold RIPA lysis buffer containing a cocktail of protease and phosphatase inhibitors.

  • Quantification: The total protein concentration of the lysate is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, denatured by heating at 95°C for 5 minutes, and then separated by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) at the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Band intensities are quantified using densitometry software.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis & Conclusion A1 Anesthetize and Cannulate Rat A2 Record Baseline Hemodynamics A1->A2 A3 Induce Cardiotoxicity (Bupivacaine Infusion) A2->A3 A4 Administer Treatment Groups (Saline, Apelin-13, Antagonist) A3->A4 A5 Monitor Post-Treatment Hemodynamics A4->A5 A6 Euthanize and Harvest Ventricles A5->A6 C1 Statistical Analysis of Hemodynamic & Western Blot Data A5->C1 Hemodynamic Data B1 Protein Extraction from Tissue A6->B1 Tissue Samples B2 Quantify Protein (BCA Assay) B1->B2 B3 Western Blotting (p-Akt, t-Akt, etc.) B2->B3 B4 Image and Quantify Band Density B3->B4 B4->C1 Molecular Data C2 Interpret Results and Draw Conclusions C1->C2

References

(Ala13)-Apelin-13: A Technical Guide on Initial Studies in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The apelinergic system, comprising the apelin peptides and their G-protein-coupled receptor (APJ), is a critical regulator of cardiovascular and metabolic homeostasis.[1] Native apelin peptides, such as Apelin-13, exhibit promising therapeutic effects, including improved insulin sensitivity and glucose metabolism.[2][3] However, their clinical utility is hampered by rapid degradation in vivo, largely by enzymes like angiotensin-converting enzyme 2 (ACE2).[1][4] This has spurred the development of metabolically stable apelin analogs. (Ala13)-Apelin-13, also denoted as Apelin-13(F13A), is a significant analog where the C-terminal phenylalanine is replaced by alanine. This modification mimics the natural cleavage product of Apelin-13 by ACE2, making it a crucial tool for understanding the structure-activity relationship and the biological relevance of this cleavage. This guide provides an in-depth summary of the initial studies on this compound, focusing on its in vitro characterization, signaling pathways, and the metabolic context provided by studies of its parent compound.

Introduction to the Apelinergic System

The apelin/APJ system is integral to numerous physiological processes, including the regulation of blood pressure, cardiac contractility, and energy metabolism.[5][6] Apelin peptides are derived from a 77-amino acid preproprotein and exist in various isoforms, with Apelin-13 being one of the most active.[7] These peptides are recognized as adipokines, linking adipose tissue to systemic metabolic control.[2]

A primary challenge in harnessing the therapeutic potential of apelin is its short plasma half-life, which is estimated to be less than five minutes.[4][8] This rapid clearance necessitates the exploration of modified analogs with enhanced stability and sustained biological activity.[9] The substitution of key amino acids, such as the C-terminal phenylalanine of Apelin-13, is a key strategy in this endeavor.[8]

This compound: Profile of a Key Analog

This compound is a synthetic analog of Apelin-13. The substitution of phenylalanine (Phe) with alanine (Ala) at position 13 is significant because the bond between Proline-12 and Phenylalanine-13 is a primary cleavage site for ACE2.[4][8] Therefore, studying this analog provides insight into the activity of ACE2-metabolized apelin. Initial studies have characterized its ability to bind and activate the APJ receptor, comparing its potency to the parent peptide, [Pyr1]-Apelin-13.[10][11]

In Vitro Characterization and Signaling

Initial research focused on determining how the C-terminal modification affects receptor interaction and subsequent cellular signaling.

Receptor Binding and Functional Potency

Competitive binding assays and functional assays measuring cAMP inhibition and β-arrestin recruitment have been employed to characterize this compound. Quantitative data reveals that while it retains the ability to bind and activate the APJ receptor, it does so with slightly lower affinity and potency compared to [Pyr1]-Apelin-13.[10][11]

Table 1: Comparative Receptor Binding Affinities (pKi) of Apelin Peptides at the Human APJ Receptor

Peptide Binding Affinity (pKi) Source
Apelin-17 9.63 ± 0.17 [10][11]
[Pyr1]-Apelin-13 8.83 ± 0.06 [10][11]
This compound (F13A) 8.07 ± 0.24 [10][11]
[Pyr1]-Apelin-13(1-12) 8.04 ± 0.06 [10][11]

Data represents mean ± SEM. A higher pKi value indicates stronger binding affinity.

Table 2: Comparative Functional Potency (pD2) of Apelin Peptides in In Vitro Signaling Assays

Peptide cAMP Inhibition (pD2) β-Arrestin Recruitment (pD2) Source
Apelin-17 10.31 ± 0.28 10.26 ± 0.09 [10][11]
[Pyr1]-Apelin-13 9.67 ± 0.04 8.43 ± 0.08 [10][11]
This compound (F13A) 9.54 ± 0.05 7.98 ± 0.04 [10][11]
[Pyr1]-Apelin-13(1-12) 9.30 ± 0.06 7.84 ± 0.06 [10][11]

Data represents mean ± SEM. A higher pD2 value indicates greater potency.

Downstream Signaling Pathways

Upon binding to the APJ receptor, apelin peptides trigger several downstream signaling cascades crucial for metabolic regulation.[5] The receptor primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] Additionally, it activates pathways involving PI3K/Akt and AMPK.[2][5] These pathways are central to promoting glucose uptake in tissues like skeletal muscle and adipose tissue, enhancing insulin sensitivity, and regulating lipid metabolism.[2][12]

APJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling APJ APJ Receptor Gai Gαi APJ->Gai Activates PI3K PI3K APJ->PI3K Activates AMPK AMPK APJ->AMPK Activates Apelin This compound Apelin->APJ Binds Gai->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 Metabolic_Effects Improved Glucose Uptake Enhanced Insulin Sensitivity GLUT4->Metabolic_Effects

Caption: Apelin/APJ receptor signaling cascade in metabolic regulation.

Preclinical Studies in Metabolic Regulation

While specific in vivo metabolic studies on this compound are not extensively detailed in initial reports, the wealth of data on the parent Apelin-13 peptide provides the necessary context for its potential effects. Chronic administration of Apelin-13 in rodent models of type 2 diabetes and obesity has consistently demonstrated beneficial metabolic outcomes.

Table 3: Summary of In Vivo Metabolic Effects of Apelin-13 in Rodent Models

Animal Model Apelin-13 Dose & Duration Key Metabolic Outcomes Source
High-Fat Fed Diabetic Rats 0.1 µmol/kg/day (i.p.) for 6 weeks Improved insulin sensitivity, reduced blood glucose [3]
High-Fat Fed Diabetic Rats 100 nmol/kg/day for 2 weeks Improved insulin sensitivity, reduced plasma glucose [3]
Goto-Kakizaki Rats (T2DM) 200 µg/kg/day (i.p.) for 4 weeks Decreased FPG, FINS, HOMA-IR; Increased myocardial GLUT4 and p-AMPKα2 [13]
Gestational Diabetes Mice 2 mg/kg (s.c.) Improved glucose and lipid metabolism via PI3K/Akt pathway [7][14]

i.p. = intraperitoneal; s.c. = subcutaneous; FPG = Fasting Plasma Glucose; FINS = Fasting Insulin; HOMA-IR = Homeostatic Model Assessment for Insulin Resistance.

Experimental Methodologies

Standardized protocols are essential for evaluating novel apelin analogs. The initial characterization of this compound relies on established in vitro assays, while its potential in vivo effects can be inferred from common preclinical models of metabolic disease.

In Vitro Receptor Binding and Signaling Assays
  • Radioligand Binding Assay: This method is used to determine the binding affinity (Ki) of this compound. It involves incubating cell membranes expressing the APJ receptor with a radiolabeled apelin peptide (e.g., [¹²⁵I]apelin-13) and varying concentrations of the unlabeled competitor peptide (this compound). The displacement of the radioligand is measured to calculate the inhibitory constant.[10]

  • cAMP Assay: To measure functional agonism via Gαi coupling, cells expressing the APJ receptor are stimulated with forskolin to increase intracellular cAMP levels. The ability of this compound to inhibit this forskolin-stimulated cAMP production is quantified to determine its potency (EC50 or pD2).[10]

  • β-Arrestin Recruitment Assay: This assay assesses G-protein-independent signaling. Cells co-expressing the APJ receptor and a β-arrestin fusion protein are treated with the peptide. The recruitment of β-arrestin to the activated receptor is measured, often using a bioluminescence or fluorescence resonance energy transfer (BRET/FRET) system.[10]

In_Vitro_Workflow cluster_synthesis Peptide Preparation cluster_cell_prep Assay Preparation cluster_assays Functional Characterization cluster_analysis Data Analysis P_Synth Peptide Synthesis (this compound) Binding Radioligand Binding Assay P_Synth->Binding cAMP cAMP Inhibition Assay P_Synth->cAMP Arrestin β-Arrestin Recruitment Assay P_Synth->Arrestin C_Culture Cell Culture (HEK293, CHO with APJ) M_Prep Membrane Preparation C_Culture->M_Prep C_Culture->cAMP C_Culture->Arrestin M_Prep->Binding Data Calculate pKi, pD2 (Potency & Affinity) Binding->Data cAMP->Data Arrestin->Data

Caption: General workflow for the in vitro characterization of apelin analogs.

In Vivo Animal Models
  • Diet-Induced Obesity (DIO) Model: Mice or rats are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and hyperglycemia, mimicking human type 2 diabetes.[3] The analog is then administered chronically (e.g., via daily injections or osmotic pumps).[3]

  • Genetic Models: Models such as db/db mice or Goto-Kakizaki (GK) rats, which have genetic predispositions to diabetes, are also used.[13]

  • Metabolic Assessments: Key endpoints include monitoring body weight, food intake, and performing glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess changes in glucose homeostasis and insulin sensitivity.[3]

In_Vivo_Workflow A_Model Select Animal Model (e.g., High-Fat Diet Rats) Group Randomize into Groups (Vehicle, Apelin Analog) A_Model->Group Admin Chronic Administration (e.g., Daily Injections) Group->Admin Monitor Monitor Body Weight & Food Intake Admin->Monitor Tests Metabolic Testing (GTT, ITT) Admin->Tests Collect Tissue & Blood Collection (Endpoint) Monitor->Collect Tests->Collect Analysis Biochemical & Molecular Analysis Collect->Analysis

Caption: A typical experimental workflow for in vivo metabolic studies.

Conclusion and Future Directions

Initial studies on this compound establish it as a biologically active ligand of the APJ receptor.[10][11] While its affinity and potency are modestly reduced compared to the parent peptide, its existence as an analog of an ACE2-cleavage product makes it an invaluable tool.[11] It demonstrates that even after the removal of the C-terminal phenylalanine, significant biological activity is retained.

Future research should focus on comprehensive in vivo studies to directly assess the metabolic effects of this compound, particularly its long-term impact on glucose control and insulin sensitivity. Furthermore, detailed pharmacokinetic and pharmacodynamic profiling is necessary to understand its stability and duration of action in a physiological system. These studies will be critical in determining whether analogs based on this structural motif can be developed into viable therapeutics for metabolic diseases.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of (Ala13)-Apelin-13, a Potent APJ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apelin peptides are the endogenous ligands for the G protein-coupled apelin receptor (APJ), which is widely expressed in the central nervous system and peripheral tissues. The apelin/APJ system is implicated in various physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Apelin-13 is a prominent and biologically active isoform. The modification of its C-terminal phenylalanine to alanine results in (Ala13)-Apelin-13, a potent APJ receptor antagonist. This antagonist is a valuable tool for studying the physiological roles of the apelin system by blocking the effects of endogenous apelin. For instance, it can prevent apelin-induced reductions in gastric tone and motility and block the hypotensive effects of apelin-13.[1][2]

This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization methods.

Materials and Reagents

All reagents should be of peptide synthesis grade or higher.

Reagent/MaterialVendor/GradeNotes
Rink Amide MBHA ResinHigh-loading (e.g., 0.5-0.8 mmol/g)Suitable for generating a C-terminal amide.
Fmoc-protected Amino AcidsStandard side-chain protectionSee Table 2 for specific protecting groups.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMain solvent for washing and coupling.
Dichloromethane (DCM)AnhydrousUsed for resin swelling and washing.
PiperidineReagent gradeFor Fmoc deprotection.
N,N-Diisopropylethylamine (DIPEA)Reagent gradeBase for coupling reactions.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling reagent
Trifluoroacetic Acid (TFA)Reagent gradeFor cleavage from resin.
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage.
Diethyl EtherAnhydrous, cold (-20°C)For peptide precipitation.
Acetonitrile (ACN)HPLC gradeMobile phase for purification.
Deionized Water (H₂O)18 MΩ·cm

Experimental Protocols

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. The general principle involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored on a solid support.[3][4][5]

1. Resin Preparation and Swelling

  • Place Rink Amide MBHA resin (approx. 200 mg for a 0.1 mmol scale, based on resin loading) into a solid-phase synthesis vessel.

  • Add DMF (10 mL/g of resin) to swell the resin. Gently agitate for 1-2 hours at room temperature.

  • Drain the DMF.

2. Initial Fmoc Deprotection

  • Add 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 20 minutes to remove the Fmoc group from the Rink linker.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3. Peptide Chain Elongation: SPPS Cycle The peptide is assembled from the C-terminus (Ala) to the N-terminus (Gln). The following two steps (coupling and deprotection) are repeated for each amino acid listed in Table 2.

3.1. Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.

  • Add DIPEA (6 eq, 0.6 mmol) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To confirm reaction completion, perform a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

  • Once the reaction is complete (Kaiser test negative, beads are yellow/colorless), drain the coupling solution and wash the resin with DMF (5 times).

3.2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 20 minutes at room temperature.

  • Drain the solution and wash the resin with DMF (5 times) to prepare for the next coupling cycle.

4. Cleavage and Deprotection

  • After the final amino acid (Fmoc-Gln(Trt)-OH) has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum.

  • Prepare the cleavage cocktail (see Table 3). Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Add the cleavage cocktail (10 mL/g of resin) to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a new centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

5. Peptide Precipitation and Recovery

  • Concentrate the TFA solution under a gentle stream of nitrogen gas to about 1-2 mL.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume (approx. 40 mL) of ice-cold diethyl ether.

  • Centrifuge the mixture (e.g., 3000 x g for 10 min) to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether twice more to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under a vacuum to obtain a white powder.

Data Presentation

Table 1: Sequence of this compound

Sequence Gln - Arg - Pro - Arg - Leu - Ser - His - Lys - Gly - Pro - Met - Pro - Ala-NH₂
Molecular Formula C₆₄H₁₀₉N₂₁O₁₅S

| Molecular Weight | 1472.76 g/mol |

Table 2: Protected Amino Acids for SPPS Sequence is assembled from bottom to top.

Step Amino Acid Side-Chain Protection
13 Fmoc-Gln-OH Trt (Trityl)
12 Fmoc-Arg-OH Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
11 Fmoc-Pro-OH None
10 Fmoc-Arg-OH Pbf
9 Fmoc-Leu-OH None
8 Fmoc-Ser-OH tBu (tert-Butyl)
7 Fmoc-His-OH Trt (Trityl)
6 Fmoc-Lys-OH Boc (tert-Butoxycarbonyl)
5 Fmoc-Gly-OH None
4 Fmoc-Pro-OH None
3 Fmoc-Met-OH None
2 Fmoc-Pro-OH None

| 1 | Fmoc-Ala-OH | None |

Table 3: Reagent Cocktails

Mixture Reagent Composition Purpose
Deprotection Solution Piperidine/DMF 20% (v/v) Removal of Nα-Fmoc group.

| Cleavage Cocktail | TFA / H₂O / TIS | 95% / 2.5% / 2.5% (v/v/v) | Cleavage from resin and removal of side-chain protecting groups. |

Purification and Characterization

1. Purification by RP-HPLC

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.

  • Use a linear gradient of mobile phase B (see Table 4) to elute the peptide.

  • Collect fractions and analyze them by analytical HPLC to pool the fractions with high purity (>95%).

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Table 4: HPLC Gradient Conditions

Parameter Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient (Preparative) 10-50% B over 40 minutes
Flow Rate Dependent on column size (e.g., 10-20 mL/min)

| Detection | 220 nm |

2. Characterization by Mass Spectrometry Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated theoretical mass of this compound (1472.76 Da).

Diagrams

SPPS_Workflow cluster_cycle Iterative SPPS Cycle (Repeat for each Amino Acid) start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect_initial 2. Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_initial couple 3a. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) deprotect_initial->couple wash1 Wash (DMF) couple->wash1 deprotect_cycle 3b. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_cycle wash2 Wash (DMF) deprotect_cycle->wash2 wash2->couple Next Amino Acid cleave 4. Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) wash2->cleave Final Amino Acid precipitate 5. Precipitation in Cold Ether cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify analyze 7. Characterization (Mass Spec) purify->analyze end Final Product: This compound (>95% Purity) analyze->end

Caption: Workflow for the solid-phase peptide synthesis (SPPS) of this compound.

Apelin_Signaling cluster_membrane Cell Membrane receptor_node receptor_node agonist_node agonist_node antagonist_node antagonist_node pathway_node pathway_node effect_node effect_node APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates Apelin13 Apelin-13 (Agonist) Apelin13->APJ Binds & Activates Ala13 This compound (Antagonist) Ala13->APJ Binds & Blocks NoResponse Blocked Response Ala13->NoResponse AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Vasodilation) Akt Akt PI3K->Akt Activates Akt->Response

Caption: Antagonistic action of this compound on the APJ receptor signaling pathway.

References

Application Notes for the Use of (Ala13)-Apelin-13 in Cultured Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Ala13)-Apelin-13 is a synthetic analog of the endogenous peptide Apelin-13, a key regulator in the cardiovascular system.[1] It acts as a ligand for the G protein-coupled apelin receptor (APJ), which is expressed in cardiomyocytes.[1][2] The Apelin/APJ system is involved in various physiological processes, including the regulation of cardiac contractility and the response to cardiac stress.[1][2] In cultured cardiomyocytes, this compound is a valuable tool for investigating cellular mechanisms of cardiac hypertrophy, contractility, and survival.

Mechanism of Action

This compound, hereafter referred to as Apelin-13 for consistency with the cited literature, exerts its effects on cardiomyocytes primarily through the activation of the APJ receptor.[1] This initiates downstream signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a central mediator.[1][3] The activation of this pathway can lead to divergent outcomes depending on the cellular context and experimental conditions.

Dual Role in Cardiomyocyte Hypertrophy

Notably, studies have reported both pro-hypertrophic and anti-hypertrophic effects of Apelin-13 in cultured cardiomyocytes.

  • Anti-hypertrophic Effects: In models where cardiomyocyte hypertrophy is induced by agonists like phenylephrine (PE), Apelin-13 has been shown to be protective.[1][4] It can reduce the expression of hypertrophic markers such as myosin heavy chain 7 (MYH7) by activating the PI3K/AKT/mTOR signaling pathway.[1][4] Apelin-13 has also been found to inhibit the Hippo signaling pathway, which is associated with the attenuation of hypertrophy.[5]

  • Pro-hypertrophic Effects: Conversely, some studies have demonstrated that Apelin-13 alone can promote cardiomyocyte hypertrophy.[3][6] This effect is also mediated by the PI3K/Akt pathway, but in this context, it involves the activation of downstream effectors like ERK1/2 and p70S6K, as well as the induction of autophagy.[3][6][7]

The reasons for these differing effects are likely multifactorial and may depend on the specific cardiomyocyte cell type (e.g., neonatal vs. adult, cell line vs. primary cells), the presence or absence of hypertrophic stimuli, and the concentration and duration of Apelin-13 treatment. Researchers should be mindful of this dual role when designing and interpreting experiments.

Signaling Pathways

The primary signaling pathway activated by Apelin-13 in cardiomyocytes is the PI3K/Akt pathway. Downstream of Akt, several effector pathways can be modulated:

  • mTOR: Activation of mTOR is linked to the anti-hypertrophic effects of Apelin-13 in the presence of a hypertrophic agonist.[1][4]

  • ERK1/2 and p70S6K: Activation of this cascade has been associated with the pro-hypertrophic effects of Apelin-13.[3][6]

  • Autophagy: Apelin-13 can induce autophagy, which has been implicated in its pro-hypertrophic actions.[3]

  • Hippo Pathway: Apelin-13 can inhibit the activation of the Hippo pathway, leading to anti-hypertrophic effects.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using Apelin-13 in cultured cardiomyocytes.

Table 1: Effective Concentrations of Apelin-13 and Treatment Durations

Cell TypeApplicationApelin-13 ConcentrationTreatment DurationOutcomeReference
H9c2Optimal Cell Viability10⁻⁷ mol/L (100 nM)Not SpecifiedIncreased cell viability[1]
H9c2Induction of Hypertrophy2 µM96 hoursIncreased cell diameter, volume, and protein content[6]
hESC-CMsIncreased Differentiation10 nM ([Pyr1]apelin-13)Not SpecifiedIncreased cardiomyocyte differentiation efficiency[2]
H9c2Anti-hypertrophy (with PE)Not Specified48 hoursReduced PE-induced hypertrophy[1][4]
MSCsPretreatment for Survival0.01 - 1 nM24 hoursNo effect on proliferation under normoxia[8]

Table 2: Key Signaling Pathway Inhibitors Used in Apelin-13 Studies

InhibitorTargetTypical ConcentrationApplicationReference
LY294002PI3K25 µMTo block Apelin-13 induced hypertrophy[3][7]
1701-1AktNot SpecifiedTo block Apelin-13 induced hypertrophy[3][7]
PD98059ERK1/2Not SpecifiedTo block Apelin-13 induced hypertrophy[3][7]
RapamycinmTORNot SpecifiedTo investigate the role of mTOR in Apelin-13's effects[1][4]
3-Methyladenine (3MA)AutophagyNot SpecifiedTo block Apelin-13 induced hypertrophy[3]

Experimental Protocols

Protocol 1: Induction and Prevention of Hypertrophy in H9c2 Cardiomyocytes

This protocol is designed to study the anti-hypertrophic effects of Apelin-13 in a phenylephrine (PE)-induced hypertrophy model.[1][4]

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phenylephrine (PE)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies for Western blot (e.g., anti-MYH7, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Groups: Seed H9c2 cells in appropriate culture plates. Once they reach the desired confluency (typically 70-80%), divide them into the following groups:

    • Control: Cells cultured in standard DMEM.

    • PE Group: Cells treated with PE to induce hypertrophy.

    • PE + Apelin-13 Group: Cells co-treated with PE and Apelin-13.

  • Treatment:

    • Induce hypertrophy by treating the cells in the PE and PE + Apelin-13 groups with an appropriate concentration of PE.

    • Simultaneously, treat the PE + Apelin-13 group with the desired concentration of Apelin-13 (e.g., 100 nM).

    • Incubate all groups for 48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Measure cell surface area using microscopy and image analysis software.

    • Protein Synthesis: Quantify total protein content per well using a protein assay kit.

    • Western Blot: Analyze the expression of hypertrophic markers (e.g., MYH7) and signaling proteins (e.g., p-PI3K, p-Akt, p-mTOR) by Western blot.

Protocol 2: Investigation of Pro-hypertrophic Effects of Apelin-13

This protocol is designed to study the direct hypertrophic effects of Apelin-13 on H9c2 cardiomyocytes.[3][6]

Materials:

  • Same as Protocol 1, excluding Phenylephrine.

  • Optional: Signaling pathway inhibitors (e.g., LY294002, PD98059).

Procedure:

  • Cell Culture: Culture H9c2 cells as described in Protocol 1.

  • Experimental Groups:

    • Control: Cells cultured in standard DMEM.

    • Apelin-13 Group: Cells treated with Apelin-13.

    • Apelin-13 + Inhibitor Group(s): Cells pre-treated with a specific inhibitor before Apelin-13 treatment.

  • Treatment:

    • For inhibitor groups, pre-incubate cells with the inhibitor for a specified time (e.g., 1 hour) before adding Apelin-13.

    • Treat the Apelin-13 and Apelin-13 + Inhibitor groups with a higher concentration of Apelin-13 (e.g., 2 µM).

    • Incubate all groups for an extended period, such as 96 hours.[6]

  • Assessment of Hypertrophy:

    • Measure changes in cell diameter, volume, and protein content.[3][6]

    • Perform Western blot analysis for signaling proteins such as p-PI3K, p-Akt, p-ERK1/2, and p-p70S6K.[3][6]

Visualizations

G cluster_0 Anti-Hypertrophic Pathway cluster_1 Pro-Hypertrophic Pathway Apelin13_anti This compound APJ_anti APJ Receptor Apelin13_anti->APJ_anti PI3K_anti PI3K APJ_anti->PI3K_anti Akt_anti Akt PI3K_anti->Akt_anti mTOR_anti mTOR Akt_anti->mTOR_anti Inhibition_anti Inhibition of Hypertrophy mTOR_anti->Inhibition_anti Apelin13_pro This compound APJ_pro APJ Receptor Apelin13_pro->APJ_pro PI3K_pro PI3K APJ_pro->PI3K_pro Akt_pro Akt PI3K_pro->Akt_pro Autophagy_pro Autophagy PI3K_pro->Autophagy_pro ERK_pro ERK1/2 Akt_pro->ERK_pro p70S6K_pro p70S6K ERK_pro->p70S6K_pro Promotion_pro Promotion of Hypertrophy p70S6K_pro->Promotion_pro Autophagy_pro->Promotion_pro

Caption: Divergent signaling pathways of Apelin-13 in cardiomyocyte hypertrophy.

G cluster_workflow Experimental Workflow: Studying Apelin-13 Effects on Hypertrophy Start Culture H9c2 Cardiomyocytes Induce Induce Hypertrophy (e.g., with Phenylephrine) Start->Induce Treat Treat with This compound Induce->Treat Incubate Incubate (e.g., 48-96 hours) Treat->Incubate Analyze Analyze Hypertrophic and Signaling Markers Incubate->Analyze

Caption: General experimental workflow for studying Apelin-13 in cultured cardiomyocytes.

References

Application Notes and Protocols: Utilizing (Ala13)-Apelin-13 to Investigate Insulin Secretion In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin/APJ receptor system is a crucial signaling pathway involved in a variety of physiological processes, including the regulation of glucose homeostasis. While apelin peptides are generally considered to have beneficial effects on glucose metabolism, the specific actions of its various analogs on insulin secretion can differ significantly. Notably, some apelin analogs stimulate insulin secretion, whereas others, such as (Ala13)-Apelin-13, act as antagonists to the APJ receptor, leading to an inhibition of insulin secretion.[1] This antagonistic property makes this compound a valuable tool for researchers to probe the intricate mechanisms of pancreatic beta-cell function and to investigate the therapeutic potential of modulating the apelin/APJ pathway in metabolic diseases like diabetes.

These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on insulin secretion in common in vitro models, including pancreatic beta-cell lines (e.g., BRIN-BD11, INS-1, MIN6) and isolated pancreatic islets.

Mechanism of Action: this compound as an APJ Receptor Antagonist

This compound functions as a potent antagonist of the apelin receptor (APJ). In the context of pancreatic beta-cells, the binding of agonistic apelin peptides to the APJ receptor can influence insulin secretion. However, the antagonistic action of this compound leads to the suppression of beta-cell signal transduction pathways that are typically activated by endogenous apelin.[1]

Studies have indicated that the inhibitory effect of certain apelin isoforms on insulin secretion is mediated through the activation of a phosphoinositide 3-kinase (PI3K)-dependent phosphodiesterase 3B (PDE3B).[2] The activation of PDE3B leads to an increased degradation of cyclic AMP (cAMP), a critical second messenger that potentiates glucose-stimulated insulin secretion. By suppressing intracellular cAMP levels, this compound can effectively blunt the insulin secretory response of beta-cells to glucose and other secretagogues.

Data Presentation: Inhibitory Effect of Apelin Analogs on Insulin Secretion

Apelin AnalogConcentration (nM)In Vitro ModelGlucose Concentration (mM)Insulin Secretion (% of Control)Reference
This compoundUser DefinedBRIN-BD11 Cells16.7User DataO'Harte et al., 2018[1]
This compoundUser DefinedIsolated Mouse Islets16.7User DataO'Harte et al., 2018[1]
(pGlu)apelin-1310INS-1 Cells10~60%Sörhede Winzell et al., 2005
(pGlu)apelin-13100INS-1 Cells10~60%Sörhede Winzell et al., 2005
(pGlu)apelin-131000INS-1 Cells10~60%Sörhede Winzell et al., 2005

Experimental Protocols

I. In Vitro Model Preparation

A. Pancreatic Beta-Cell Line Culture (BRIN-BD11, INS-1, or MIN6)

  • Cell Culture: Culture pancreatic beta-cells (e.g., BRIN-BD11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Seeding for Assay: Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 48 hours before the experiment.

B. Isolation and Culture of Mouse Pancreatic Islets

  • Pancreas Perfusion and Digestion: Anesthetize the mouse and perfuse the pancreas through the common bile duct with a collagenase solution.

  • Islet Purification: After digestion, purify the islets from the exocrine tissue using a density gradient centrifugation method.

  • Islet Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Allow the islets to recover for at least 24 hours before conducting the insulin secretion assay.

II. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to assess the inhibitory effect of this compound on insulin secretion.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA)

  • Low glucose KRB buffer (e.g., 2.8 mM glucose)

  • High glucose KRB buffer (e.g., 16.7 mM glucose)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or DMSO)

  • Insulin ELISA kit

  • Cultured beta-cells or isolated islets

Procedure:

  • Pre-incubation:

    • Gently wash the cultured cells or isolated islets twice with KRB buffer.

    • Pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C to allow the insulin secretion to return to a basal level.

  • Treatment Incubation:

    • Following pre-incubation, aspirate the low glucose buffer.

    • Add fresh KRB buffer containing:

      • Basal control: Low glucose (2.8 mM)

      • Stimulated control: High glucose (16.7 mM)

      • Test condition: High glucose (16.7 mM) + varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

    • Centrifuge the collected supernatant to remove any cellular debris.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization (Optional but Recommended):

    • After collecting the supernatant, lyse the cells or islets in each well to determine the total protein or DNA content.

    • Normalize the secreted insulin values to the total protein or DNA content to account for variations in cell number.

Visualizations

Signaling Pathway of Apelin-Mediated Inhibition of Insulin Secretion

inhibitory_pathway cluster_membrane Cell Membrane cluster_beta_cell Pancreatic Beta-Cell Extracellular Extracellular Intracellular Intracellular Apelin_Analog This compound APJ APJ Receptor Apelin_Analog->APJ binds & inhibits PI3K PI3K APJ->PI3K activates PDE3B PDE3B PI3K->PDE3B activates ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP converts cAMP->PDE3B degrades PKA PKA cAMP->PKA activates Exocytosis Insulin Granule Exocytosis PKA->Exocytosis potentiates Insulin_Secretion Inhibited Insulin Secretion Exocytosis->Insulin_Secretion leads to (inhibited) Glucose Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_increase ATP Increase Metabolism->ATP_increase ATP_increase->Exocytosis triggers

Caption: Inhibitory signaling of this compound in beta-cells.

Experimental Workflow for In Vitro Insulin Secretion Assay

experimental_workflow cluster_prep Model Preparation cluster_assay GSIS Assay Cell_Culture Culture Pancreatic Beta-Cells (e.g., BRIN-BD11) Seeding Seeding Cell_Culture->Seeding Seed into 24-well plates Islet_Isolation Isolate Pancreatic Islets Islet_Culture Islet_Culture Islet_Isolation->Islet_Culture Culture overnight for recovery Preincubation Pre-incubate with low glucose KRB (1-2h) Seeding->Preincubation Islet_Culture->Preincubation Treatment Incubate with: - Low Glucose (Control) - High Glucose (Control) - High Glucose + this compound Preincubation->Treatment Sample_Collection Collect Supernatant Treatment->Sample_Collection Insulin_Measurement Measure Insulin via ELISA Sample_Collection->Insulin_Measurement Normalization Normalize to Total Protein/DNA Content Insulin_Measurement->Normalization Data_Analysis Analyze and Compare Insulin Secretion Levels Normalization->Data_Analysis

Caption: Workflow for studying this compound effects.

Logical Relationship: Agonist vs. Antagonist Effects on Insulin Secretion

logical_relationship cluster_agonists Agonists cluster_antagonists Antagonists APJ_Receptor APJ Receptor on Beta-Cell Apelin_13 Apelin-13 (pGlu)Apelin-13 amide Apelin_13->APJ_Receptor Binds & Activates Stimulation Stimulation of Insulin Secretion Apelin_13->Stimulation Ala13_Apelin_13 This compound Ala13_Apelin_13->APJ_Receptor Binds & Blocks Inhibition Inhibition of Insulin Secretion Ala13_Apelin_13->Inhibition

Caption: Apelin analog effects on insulin secretion.

References

Application Notes and Protocols for Studying Gastric Motility with (Ala13)-Apelin-13 in Ex Vivo Organ Baths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(Ala13)-Apelin-13 is a synthetic peptide that acts as a potent and selective antagonist of the apelin receptor (APJ). The apelin/APJ system is increasingly recognized for its role in regulating various physiological processes, including cardiovascular function and gastrointestinal motility.[1][2] In the context of gastric motility, endogenous apelin peptides, such as apelin-13, have been shown to modulate smooth muscle contractility.[3]

These application notes provide a comprehensive guide for utilizing this compound in ex vivo organ bath experiments to investigate its effects on gastric smooth muscle preparations. The primary application of this compound in this setting is to competitively inhibit the effects of apelin-13 or other APJ receptor agonists, thereby elucidating the role of the apelin system in gastric contractility. While apelin-13 has been observed to decrease the spontaneous contractile activity of colonic smooth muscle strips in a dose-dependent manner, this compound is primarily used to counteract these effects.[2][3]

The protocols detailed below are designed for rodent gastric tissue strips and can be adapted for other gastrointestinal segments. The provided data and methodologies will enable researchers to design and execute robust experiments to probe the function of the apelin/APJ system in the gut.

Quantitative Data Summary

The primary utility of this compound in ex vivo gastric motility studies is as a competitive antagonist. Therefore, quantitative data is typically presented in the context of its ability to block the effects of an APJ receptor agonist, such as apelin-13.

ParameterAgonistAntagonistTissue PreparationDescriptionReference
Antagonism of Agonist-Induced Effects Apelin-13This compound (F13A)Rat Gastric Corpus and AntrumIn in vivo studies, administration of this compound prevented the reduction in gastric tone and motility induced by microinjection of apelin-13 into the dorsal vagal complex.[2][2]
Inhibition of Spontaneous Contractions Apelin-13N/AIsolated Rat Colonic Smooth Muscle StripsApelin-13 decreased the spontaneous contractile activity of colonic smooth muscle strips in a dose-dependent manner. This effect was not abolished by tetrodotoxin, suggesting a direct effect on the smooth muscle.[3][3]
Effect on Basal Motility N/AThis compound (F13A)Rat Gastrointestinal TractIn an in vivo study, administration of this compound alone was found to significantly accelerate basal colon transit, suggesting a potential tonic inhibitory role of the endogenous apelin system.[1][1]

Experimental Protocols

Preparation of Physiological Salt Solution (Krebs Solution)

Objective: To prepare a buffer that mimics the ionic composition of extracellular fluid to maintain tissue viability ex vivo.

Materials:

  • NaCl

  • KCl

  • CaCl₂

  • MgSO₄

  • NaHCO₃

  • KH₂PO₄

  • Glucose

  • Distilled water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • pH meter

Procedure:

  • For 1 liter of Krebs solution, dissolve the following salts in approximately 800 mL of distilled water:

    • NaCl: 6.9 g (118 mM)

    • KCl: 0.35 g (4.7 mM)

    • CaCl₂: 0.28 g (2.5 mM)

    • MgSO₄: 0.14 g (1.2 mM)

    • KH₂PO₄: 0.16 g (1.2 mM)

    • Glucose: 2.0 g (11 mM)

  • Once all components are dissolved, add NaHCO₃: 2.1 g (25 mM).

  • Add distilled water to a final volume of 1 liter.

  • Continuously aerate the solution with carbogen gas for at least 30 minutes before use. This maintains the oxygen supply and a physiological pH of 7.4.

  • Warm the Krebs solution to 37°C in a water bath before it enters the organ bath chambers.

Gastric Tissue Preparation

Objective: To isolate and prepare gastric smooth muscle strips for mounting in the organ bath.

Materials:

  • Wistar rats (200-250g), fasted overnight with free access to water.

  • Euthanasia apparatus (e.g., CO₂ chamber).

  • Surgical instruments (scissors, forceps).

  • Petri dish lined with Sylgard®.

  • Krebs solution (37°C, aerated).

  • Silk suture thread.

Procedure:

  • Euthanize the rat according to approved institutional animal care and use committee protocols.

  • Immediately perform a laparotomy to expose the abdominal cavity.

  • Carefully excise the stomach and place it in a Petri dish containing cold, aerated Krebs solution.[4]

  • Remove any surrounding connective and adipose tissue.

  • Open the stomach along the lesser curvature and gently wash out the contents with Krebs solution.

  • Pin the stomach flat on the Sylgard®-lined Petri dish with the mucosal side up.

  • Carefully remove the mucosa and submucosa by sharp dissection to expose the underlying muscle layers.[5]

  • Cut longitudinal or circular smooth muscle strips from the antrum or corpus region, approximately 10-15 mm in length and 5 mm in width.[4][6]

  • Tie a silk suture to each end of the muscle strip. One end will be attached to a fixed hook in the organ bath, and the other to a force-displacement transducer.[4]

Organ Bath Setup and Equilibration

Objective: To mount the gastric tissue strips in the organ bath and allow them to equilibrate under physiological conditions.

Materials:

  • Organ bath system with chambers (10-20 mL volume).

  • Thermostatically controlled water circulator (37°C).

  • Force-displacement transducers.

  • Data acquisition system (e.g., PowerLab).

  • Carbogen gas supply.

  • Krebs solution.

Procedure:

  • Fill the organ bath chambers with pre-warmed (37°C) and aerated Krebs solution.[5]

  • Mount the prepared gastric strip vertically in the chamber by attaching the bottom suture to a fixed hook and the top suture to the force-displacement transducer.[4]

  • Apply a resting tension (preload) of approximately 1 g to the tissue strip.[5]

  • Allow the tissue to equilibrate for 60 minutes. During this period, flush the chamber with fresh, pre-warmed Krebs solution every 15-20 minutes.[5]

  • Record the spontaneous contractile activity of the muscle strip using the data acquisition system.

Investigating the Effect of this compound as an Antagonist

Objective: To determine the ability of this compound to antagonize the effects of an APJ receptor agonist (e.g., apelin-13) on gastric muscle contractility.

Procedure:

  • Tissue Viability Check: After equilibration, assess the viability and contractility of the tissue by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the bath. This will induce a sustained contraction. After recording the maximal response, wash the tissue with fresh Krebs solution until the baseline tension is restored.[5]

  • Agonist Dose-Response Curve:

    • Once the tissue has returned to baseline, add the APJ agonist (apelin-13) to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

    • Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next higher concentration.

    • After the highest concentration, wash the tissue extensively with fresh Krebs solution to restore the baseline.

  • Antagonist Incubation:

    • Introduce a fixed concentration of this compound (e.g., 10⁻⁷ M) into the organ bath.

    • Incubate the tissue with the antagonist for a predetermined period (e.g., 20-30 minutes).

  • Repeat Agonist Dose-Response Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist (apelin-13).

  • Data Analysis: Compare the agonist dose-response curves in the absence and presence of this compound. A rightward shift in the EC₅₀ of the agonist indicates competitive antagonism.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_organ_bath Organ Bath Protocol Euthanasia Euthanize Rat Dissection Excise Stomach Euthanasia->Dissection Preparation Prepare Muscle Strips Dissection->Preparation Suturing Attach Sutures Preparation->Suturing Mounting Mount Tissue in Bath (1g Tension, 37°C Krebs) Suturing->Mounting Equilibration Equilibrate (60 min) Wash every 15-20 min Mounting->Equilibration Viability Check Viability (50mM KCl) Equilibration->Viability Washout1 Washout Viability->Washout1 Agonist_DR Cumulative Agonist Dose-Response (e.g., Apelin-13) Washout1->Agonist_DR Washout2 Washout Agonist_DR->Washout2 Antagonist_Inc Incubate with Antagonist (this compound) Washout2->Antagonist_Inc Repeat_Agonist_DR Repeat Agonist Dose-Response Antagonist_Inc->Repeat_Agonist_DR Data_Analysis Data Acquisition & Analysis Repeat_Agonist_DR->Data_Analysis

Caption: Experimental workflow for ex vivo organ bath studies.

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_channel L-type Ca²⁺ Channel (Inhibition) G_protein->Ca_channel Inhibits PKC Protein Kinase C (PKC) PLC->PKC Activates ERK ERK1/2 PKC->ERK Contraction Modulation of Smooth Muscle Contraction ERK->Contraction Ca_channel->Contraction Reduces Ca²⁺ Influx Apelin13 Apelin-13 Apelin13->APJ Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Blocks

Caption: Apelin/APJ signaling pathway in smooth muscle.

References

Application of (Ala13)-Apelin-13 in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ala13)-Apelin-13, an isoform of the apelin peptide, is an endogenous ligand for the G protein-coupled receptor APJ. The apelin/APJ signaling system is increasingly recognized for its significant role in various physiological and pathological processes, including cancer progression. Emerging evidence highlights the involvement of this compound in promoting cancer cell migration and invasion, key processes in tumor metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in cancer cell migration assays, offering valuable tools for researchers in oncology and drug development.

The overexpression of the apelin/APJ system has been observed in numerous malignancies, including lung, breast, and colon cancers, where it is often associated with poor prognosis.[3] this compound has been shown to stimulate the motility of various cancer cell lines, making it a critical peptide for studying the mechanisms of metastasis and for screening potential therapeutic inhibitors of the apelin/APJ pathway.[1][3]

Data Presentation

The following table summarizes the quantitative data from studies investigating the effect of this compound on cancer cell migration.

Cancer Cell LineAssay TypeThis compound ConcentrationResultsReference
Colon Cancer
LS180Transwell Migration100 nMStimulated cell motility[1]
LS180 (APJ overexpression)Transwell MigrationNot specified (endogenous)1.67-fold increase in migration (p=0.0035)[2]
LS180 (shAPLN)Transwell MigrationNot specified (endogenous)2-fold decrease in migration (p=0.0003)[2]
Breast Cancer
MCF-7Transwell InvasionNot specifiedIncreased cell invasion[3]
MCF-7/AKR1B10Wound HealingNot specified43.57±1.04% migration vs 29.12±1.34% in control[4]
MCF-7/AKR1B10Transwell MigrationNot specified418.43±9.62 migrated cells vs 222.43±17.75 in control[4]
Lung Cancer
A549Wound HealingNot specifiedIncreased motility and wound closure at 24h and 48h[5]
Retinal Müller Cells Boyden Chamber10 ng/mlSignificantly promoted cell migration (p<0.01)[6]
Fibroblasts (CCD-1072Sk) Wound Healing (Scratch)2 µg/ml and 5 µg/mlSignificant wound closure at 24, 48, and 72 hours (p<0.001)[7]

Signaling Pathways

This compound-induced cancer cell migration is mediated by several key signaling pathways. Upon binding to its receptor APJ, this compound activates downstream cascades that ultimately regulate cytoskeletal rearrangements and cell motility.

Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds to G_protein Gαi/Gαq APJ->G_protein Activates PAK1 PAK1 APJ->PAK1 Notch3 Notch3 APJ->Notch3 Upregulates PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration ERK->Migration Cofilin Cofilin PAK1->Cofilin Cofilin->Migration Actin dynamics Notch3->Migration

Key signaling pathways in this compound-induced cell migration.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To reconstitute, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1 mM. For example, for a peptide with a molecular weight of 1500 g/mol , dissolve 1.5 mg in 1 mL of solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, is a common method to assess the migratory response of cancer cells to a chemoattractant, in this case, this compound.[8][9]

Start Start Prepare_Cells Prepare Cells: - Culture to 80-90% confluency - Serum-starve for 12-24h Start->Prepare_Cells Seed_Cells Seed Cells: - Resuspend in serum-free media - Add to upper chamber of Transwell insert Prepare_Cells->Seed_Cells Add_Apelin Add Chemoattractant: - Add this compound to lower chamber Seed_Cells->Add_Apelin Incubate Incubate: - 37°C, 5% CO2 - 12-48 hours Add_Apelin->Incubate Fix_Stain Fix and Stain: - Remove non-migrated cells - Fix with methanol or PFA - Stain with crystal violet or DAPI Incubate->Fix_Stain Quantify Quantify: - Count migrated cells under a microscope Fix_Stain->Quantify End End Quantify->End

Workflow for the Transwell Migration Assay.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Cancer cells of interest (e.g., MCF-7, A549, LS180)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 100% methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol or DAPI)

  • Cotton swabs

  • Microscope

Protocol:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay by replacing the growth medium with serum-free medium. This enhances the migratory response to chemoattractants.

  • Seeding Cells:

    • Harvest the serum-starved cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

    • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Chemoattractant Addition:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of this compound (e.g., 100 nM).

    • Include a negative control with serum-free medium only and a positive control with medium containing 10% FBS.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 12-48 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixing solution for 15-20 minutes.

    • Stain the fixed cells with crystal violet solution for 20-30 minutes or with DAPI for 5-10 minutes.

  • Quantification:

    • Gently wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view using an inverted microscope.

    • Calculate the average number of migrated cells per field.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.[10]

Start Start Seed_Cells Seed Cells: - Plate cells to form a confluent monolayer Start->Seed_Cells Create_Wound Create Wound: - Scratch the monolayer with a pipette tip Seed_Cells->Create_Wound Wash Wash: - Wash with PBS to remove debris Create_Wound->Wash Add_Treatment Add Treatment: - Add serum-free media with or without this compound Wash->Add_Treatment Image_T0 Image at T=0: - Capture initial wound images Add_Treatment->Image_T0 Incubate Incubate: - 37°C, 5% CO2 Image_T0->Incubate Image_Timepoints Image at Timepoints: - Capture images at regular intervals (e.g., 12, 24, 48h) Incubate->Image_Timepoints Analyze Analyze: - Measure wound area and calculate closure percentage Image_Timepoints->Analyze End End Analyze->End

Workflow for the Wound Healing (Scratch) Assay.

Materials:

  • 6-well or 12-well plates

  • Cancer cells of interest

  • Cell culture medium with FBS

  • Serum-free medium

  • This compound stock solution

  • PBS

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" through the center of the monolayer.

  • Washing:

    • Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment:

    • Replace the PBS with serum-free medium containing the desired concentration of this compound.

    • Include a control well with serum-free medium only.

  • Imaging:

    • Immediately after adding the treatment, capture images of the wound at time zero (T=0) using a microscope. Mark the location of the images to ensure the same field is captured at later time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Conclusion

This compound is a potent inducer of cancer cell migration, acting through well-defined signaling pathways. The protocols provided herein for Transwell migration and wound healing assays offer robust and reproducible methods for studying the effects of this compound on cancer cell motility. These assays are invaluable for elucidating the molecular mechanisms of metastasis and for the preclinical evaluation of novel therapeutics targeting the apelin/APJ system. Careful optimization of experimental conditions, including cell density and incubation times, is crucial for obtaining reliable and meaningful data.

References

Application Note: Utilizing (Ala13)-Apelin-13 to Probe Apelin Receptor Signaling in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The apelin peptide and its cognate G protein-coupled receptor, APJ, form a critical signaling system involved in diverse physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1] Apelin peptides, such as Apelin-13, are potent activators of the APJ receptor.[2] Upon activation, the APJ receptor can couple to multiple G protein subtypes, including Gαq/11 and Gαi/o.[1][3][4] The Gαq pathway activation leads to a downstream cascade resulting in the mobilization of intracellular calcium ([Ca2+]i), a key second messenger. Studying the dynamics of this calcium release is fundamental to understanding APJ receptor pharmacology and identifying potential therapeutic modulators. (Ala13)-Apelin-13 is a potent antagonist of the APJ receptor, making it an invaluable tool for blocking apelin-induced physiological responses and validating assay specificity.[5][6][7] This document provides a detailed protocol for using this compound in a ratiometric fluorescence microscopy-based calcium imaging assay to inhibit Apelin-13-induced calcium mobilization in cells expressing the APJ receptor.

Principle of the Assay

This assay quantifies changes in intracellular calcium concentration ([Ca2+]i) in live cells. The core principle involves pre-loading cells with a ratiometric calcium indicator dye, Fura-2 AM. Fura-2 AM is a membrane-permeable ester that becomes trapped intracellularly after hydrolysis by cytosolic esterases.[8] The fluorescence excitation maximum of Fura-2 shifts from ~380 nm in its Ca2+-free form to ~340 nm when it binds to Ca2+.[9] By measuring the ratio of fluorescence emission (~505 nm) when excited at 340 nm and 380 nm, a quantitative measure of [Ca2+]i can be obtained that is largely independent of dye concentration, cell thickness, or photobleaching.[9]

In this application, cells expressing the APJ receptor are first treated with the antagonist, this compound, or a vehicle control. Subsequent stimulation with the agonist, Apelin-13, will induce a rapid, transient increase in [Ca2+]i in control cells. In cells pre-incubated with this compound, this response will be significantly attenuated or completely blocked, demonstrating the antagonist's ability to competitively inhibit Apelin-13 binding to the APJ receptor.

Apelin/APJ Receptor Signaling Pathway

Activation of the APJ receptor by Apelin-13 can trigger the Gαq signaling cascade. This involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol. This compound acts by competitively binding to the APJ receptor, preventing Apelin-13 from initiating this signaling cascade.

APJ_Signaling_Pathway Apelin13 Apelin-13 (Agonist) APJ APJ Receptor Apelin13->APJ Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Blocks Gq Gαq Protein APJ->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: Apelin/APJ Gαq signaling pathway leading to intracellular calcium release.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human APJ receptor (CHO-K1/AGTRL1) or similar (e.g., HEK293-APJ).[10][11]

  • Agonist: Apelin-13 (Tocris, Bachem, or equivalent)

  • Antagonist: this compound (MedChemExpress, Selleck Chemicals, or equivalent)[5][6]

  • Calcium Indicator: Fura-2 AM (Thermo Fisher Scientific, Abcam, or equivalent)

  • Solvents: Anhydrous DMSO

  • Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Optional Reagents: Pluronic F-127, Probenecid[9][12]

  • Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Hardware: Fluorescence microscope with excitation filter wheel (340nm/380nm), emission filter (~510nm), and a digital camera. 96-well black, clear-bottom plates or glass coverslips.

Reagent Preparation
  • Apelin-13 Stock (1 mM): Dissolve lyophilized Apelin-13 in sterile water or DMSO to create a 1 mM stock solution. Aliquot and store at -20°C or -80°C.

  • This compound Stock (1 mM): Dissolve lyophilized this compound in sterile water or DMSO.[6] Aliquot and store at -20°C or -80°C.

  • Fura-2 AM Stock (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality DMSO.[13] Vortex thoroughly. This stock should be prepared fresh or stored desiccated at -20°C for short periods, protected from light.

Experimental Workflow

The overall workflow consists of cell seeding, loading cells with the calcium indicator dye, pre-incubating with the antagonist, stimulating with the agonist, and recording the resulting fluorescence changes.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay A Seed Cells (e.g., CHO-K1/AGTRL1) onto coverslips or 96-well plate B Prepare Fura-2 AM Loading Buffer (e.g., 2-5 µM in HBSS) C Dye Loading Incubate cells for 30-60 min at 37°C B->C D Wash & De-esterification Wash cells and incubate for 30 min at RT C->D E Antagonist Pre-incubation Add this compound or Vehicle Incubate for 15-30 min D->E F Data Acquisition Record baseline fluorescence (340/380nm) E->F G Agonist Stimulation Add Apelin-13 F->G H Continue Recording Measure peak calcium response G->H I Analyze Data Calculate 340/380 ratio and plot vs. time H->I

Caption: Step-by-step workflow for the calcium imaging antagonism assay.

Detailed Protocol: Calcium Imaging
  • Cell Seeding: The day before the experiment, seed CHO-K1/AGTRL1 cells onto 25 mm glass coverslips or into black-walled, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the assay.[8]

  • Fura-2 AM Loading:

    • Prepare a 2-5 µM Fura-2 AM loading solution in HBSS/HEPES buffer. To aid solubilization, first dilute the 1 mM Fura-2 AM stock in a small volume of buffer containing 0.02% Pluronic F-127, vortex, and then add to the final volume of buffer.[9]

    • Aspirate the culture medium from the cells and wash once with HBSS/HEPES buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12]

  • Wash and De-esterification:

    • Aspirate the loading solution and wash the cells gently two times with fresh HBSS/HEPES buffer to remove extracellular dye.

    • Add fresh HBSS/HEPES buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.[8][13]

  • Antagonism Assay:

    • Mount the coverslip onto the microscope stage perfusion chamber or place the 96-well plate into the plate reader.

    • Begin recording, alternating excitation between 340 nm and 380 nm and measuring emission at ~505 nm. Establish a stable baseline ratio for approximately 1-2 minutes.

    • For the antagonist group, add this compound to the desired final concentration (e.g., 10-fold higher than the Apelin-13 EC50) and incubate for 15-30 minutes. For the control group, add a corresponding volume of vehicle.

    • After the pre-incubation period, add Apelin-13 (at a concentration near its EC80, e.g., 100 nM) to both the control and antagonist-treated cells.[14]

    • Continue recording the fluorescence ratio for another 3-5 minutes to capture the full calcium transient and return to baseline.

Data Presentation and Expected Results

The primary output is the ratio of Fura-2 fluorescence intensity (F340/F380) plotted against time. Upon stimulation with Apelin-13, control cells should exhibit a sharp, transient increase in this ratio. In contrast, cells pre-treated with this compound should show a significantly blunted or absent response. Quantitative data, such as the peak change in the F340/F380 ratio or the calculated peak intracellular calcium concentration, can be summarized to determine the percent inhibition.

Table 1: Representative Quantitative Data for Apelin-13 Induced Calcium Mobilization and its Inhibition
Treatment GroupPre-incubation (15 min)Stimulation (100 nM Apelin-13)Peak F340/F380 Ratio (Mean ± SEM)% Inhibition
1. ControlVehicleYes1.85 ± 0.120%
2. Antagonist1 µM this compoundYes0.78 ± 0.0593%
3. Negative ControlVehicleNo0.72 ± 0.04N/A

% Inhibition is calculated as: [1 - (Peak Ratio_Antagonist - Baseline Ratio) / (Peak Ratio_Control - Baseline Ratio)] * 100. Baseline ratio is assumed to be ~0.72.

Expected Outcome: The results should clearly demonstrate that this compound effectively blocks the calcium mobilization induced by Apelin-13, confirming its antagonist activity at the APJ receptor in this signaling pathway. This experimental design is crucial for screening and characterizing novel APJ receptor antagonists in drug discovery programs.

References

Troubleshooting & Optimization

(Ala13)-Apelin-13 solubility and stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (Ala13)-Apelin-13 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?

A1: For initial reconstitution of lyophilized this compound, sterile, oxygen-free water or a buffer such as Tris or phosphate at pH 7 is recommended.[1] For peptides with hydrophobic residues, which includes apelin peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile followed by dilution with your aqueous buffer can be effective.[1][2] Specifically for this compound, some suppliers suggest DMSO for creating stock solutions.[3][4]

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: The solubility of this compound can be variable. While some supplier data indicates high solubility in water and DMSO (up to 100 mg/mL), this can be influenced by the purity of the peptide, the presence of counter-ions (like TFA), and the pH of the solution.[4] It is always best to test the solubility of a small amount of the peptide in your desired buffer before preparing a large stock solution.[1][2]

Q3: How should I store lyophilized and reconstituted this compound?

A3: Lyophilized this compound should be stored in a dry form at 0-5°C for short-term storage and at -20°C for long-term storage (up to 3 years).[4][5] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[5] Store peptide solutions at -20°C or -80°C.[6] For best results, rehydrate the peptide just before use and do not refreeze any unused portions.[5]

Q4: What are the main stability issues with this compound in aqueous buffers?

A4: The primary stability issue for apelin peptides, including this compound, is degradation by proteases.[7] Apelin-13 has a very short in vivo half-life (less than 5 minutes) due to cleavage by enzymes like angiotensin-converting enzyme 2 (ACE2) and neprilysin (NEP).[7][8] This susceptibility to enzymatic degradation can also be a concern in biological assays using cell culture supernatants or plasma.[9][10][11] Aggregation is another potential issue for peptides in aqueous solutions, which can lead to precipitation and loss of biological activity.[1][12]

Q5: How does the alanine substitution at position 13 affect the properties of Apelin-13?

A5: The substitution of the C-terminal Phenylalanine with Alanine in this compound results in a loss of function, acting as an antagonist to the apelin receptor (APJ).[13] This modification can prevent the apelin-induced reduction in gastric tone and motility.[3][4] While this substitution is primarily for functional studies, it may also alter its susceptibility to specific proteases that recognize the C-terminal residue.

Troubleshooting Guides

Issue 1: The this compound peptide will not dissolve in my aqueous buffer.

Possible Cause Troubleshooting Step
Peptide has low intrinsic solubility in the chosen buffer. 1. Briefly sonicate the solution (e.g., 3 cycles of 10 seconds on ice) to aid dissolution.[1] 2. Gently warm the solution, but avoid excessive heat.[2] 3. If the peptide is basic (net positive charge), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid). If it is acidic (net negative charge), try a slightly basic solution (e.g., 10% ammonium bicarbonate).[1][2]
The peptide has a high degree of hydrophobicity. 1. Reconstitute the peptide in a minimal amount of DMSO.[1] 2. Gradually add the aqueous buffer to the DMSO stock solution while vortexing to reach the desired final concentration.
The peptide has aggregated. 1. If precipitation is observed, centrifuge the tube to pellet the undissolved peptide before use.[2] 2. Attempt to resolubilize by following the steps for low intrinsic solubility.

Issue 2: I am observing a loss of biological activity or inconsistent results in my experiments.

Possible Cause Troubleshooting Step
Peptide degradation. 1. Prepare fresh solutions for each experiment.[5] 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. If using biological fluids (e.g., plasma, cell culture media), consider adding protease inhibitors. 4. Assess peptide integrity over the time course of your experiment using HPLC or mass spectrometry.[9][14]
Peptide adsorption to surfaces. 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer, if compatible with your assay.
Inaccurate peptide concentration. 1. Ensure the lyophilized peptide has been properly equilibrated to room temperature before opening the vial to avoid moisture absorption. 2. Briefly centrifuge the vial to collect all the powder at the bottom before reconstitution.[1] 3. For accurate quantification, consider methods like amino acid analysis or UV spectroscopy if the peptide contains aromatic residues.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Reported Solubility Source
DMSO100 mg/mL (67.8 mM)[4]
Water100 mg/mL[4]
Ethanol2 mg/mL[4]
50mM Sodium Phosphate Buffer (pH 8.5)Soluble (for FAM-labeled version)[15]
10% DMSO in PBS (pH 7.5)Soluble (for FAM-labeled version)[15]

Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale solubility test.

Table 2: Stability of Apelin-13 Analogs in Plasma

Peptide Modification Half-life (t½) Source
[Pyr1]-Apelin-13N-terminal pyroglutamate~0.5 hours[8]
N-alkylated [Pyr1]-Apelin-13N-alkylation at C-terminus> 7 hours[8]
Macrocyclic [Pyr1]-Apelin-13C-terminal macrocyclization5.3 hours[8]

Note: Data for the specific this compound analog is limited. The stability of related analogs highlights the inherent instability of the apelin-13 backbone and the potential for modification to improve stability.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized peptide to equilibrate to room temperature for 25-45 minutes before opening.

  • Briefly centrifuge the vial (e.g., at 10,000 x g for 1-2 minutes) to ensure all the powder is at the bottom.[1]

  • Under sterile conditions, add the desired volume of an appropriate solvent (e.g., sterile water or DMSO).

  • Gently vortex or invert the tube 5 times to ensure the peptide is fully dissolved.

  • If solubility is an issue, briefly sonicate the sample on ice.[1]

  • For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability by RP-HPLC

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution to the final desired concentration in the aqueous buffers to be tested (e.g., PBS at different pH values, cell culture media).

  • Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • Stop any potential enzymatic degradation by adding an equal volume of a precipitation agent like acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).[9][11]

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Monitor the decrease in the peak area of the intact this compound over time to determine its stability and calculate its half-life. The appearance of new peaks can indicate degradation products.[9][11][14]

Visualizations

Apelin_Signaling_Pathway cluster_downstream Downstream Signaling (Blocked by Antagonist) Apelin This compound (Antagonist) APJ APJ Receptor Apelin->APJ Binds to/Blocks G_protein Gαi / Gαq APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS NO NO Production eNOS->NO Cell_Prolif Cell Proliferation ERK->Cell_Prolif Desensitization Receptor Desensitization beta_arrestin->Desensitization

Caption: Apelin receptor (APJ) signaling pathway antagonism.

Troubleshooting_Workflow Start Experiment Start: Inconsistent Results or Peptide Precipitation Check_Sol Check Solubility Protocol Start->Check_Sol Precipitation Precipitation Observed? Check_Sol->Precipitation Sol_Steps Follow Solubilization Steps: 1. Sonicate 2. Adjust pH 3. Use Organic Solvent (DMSO) Precipitation->Sol_Steps Yes Check_Stab Check Stability/Storage Precipitation->Check_Stab No Sol_Steps->Check_Stab Degradation Potential Degradation? Check_Stab->Degradation Stab_Steps Follow Stability Protocol: 1. Use Fresh Aliquots 2. Add Protease Inhibitors 3. Use Low-Binding Tubes Degradation->Stab_Steps Yes Run_QC Run Quality Control Degradation->Run_QC No Stab_Steps->Run_QC HPLC_MS Analyze by HPLC/MS to confirm integrity Run_QC->HPLC_MS End Problem Resolved HPLC_MS->End

Caption: Troubleshooting workflow for solubility and stability issues.

Experimental_Workflow Start Start: Stability Assay Reconstitute Reconstitute Peptide in Appropriate Solvent Start->Reconstitute Incubate Incubate in Test Buffers at Desired Temperature Reconstitute->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Stop_Rxn Stop Degradation (e.g., add ACN + TFA) Time_Points->Stop_Rxn Centrifuge Centrifuge to Pellet Precipitates Stop_Rxn->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data_Analysis Quantify Peak Area of Intact Peptide Analyze->Data_Analysis End Calculate Half-Life (t½) Data_Analysis->End

Caption: Experimental workflow for assessing peptide stability.

References

Common problems with (Ala13)-Apelin-13 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Ala13)-Apelin-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and questions that may arise during in vitro cell culture experiments using this apelin receptor antagonist.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling and properties of this compound.

Q1: What is this compound and what is its primary function in cell culture experiments?

A1: this compound is a synthetic analog of the endogenous peptide Apelin-13. It functions as a potent and specific antagonist of the apelin receptor (APJ), a G-protein coupled receptor. In cell culture, its primary use is to block the signaling pathways activated by endogenous or exogenously applied apelin agonists (like Apelin-13), thereby helping to elucidate the physiological roles of the apelin system.[1][2]

Q2: How should I reconstitute and store this compound?

A2: Proper reconstitution and storage are critical for maintaining the peptide's activity. Please refer to the table below for recommended solvents and storage conditions. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q3: What are the best practices for storing the reconstituted stock solution?

A3: For long-term stability, store the aliquoted stock solution at -80°C. For short-term use, a stock solution can be stored at -20°C for up to a month. Avoid repeated freeze-thaw cycles as this can degrade the peptide.

Q4: Is this compound stable in cell culture medium?

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been used in vivo to investigate the physiological effects of blocking the apelin system. For instance, it has been shown to inhibit gastric motility in rats.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: I am not observing any effect of this compound in my assay.

  • Possible Cause 1: Incorrect Peptide Concentration.

    • Solution: Verify the calculations for your stock solution and final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting concentration range to observe antagonism is 100 nM to 1 µM.

  • Possible Cause 2: Inactive Peptide.

    • Solution: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the peptide. Confirm the quality of your peptide with the supplier's certificate of analysis.

  • Possible Cause 3: Low or Absent APJ Receptor Expression.

    • Solution: Confirm that your cell line expresses the apelin receptor (APJ) at a sufficient level. You can do this by qPCR, Western blot, or flow cytometry. If expression is low, you may need to use a different cell line or a system with overexpressed APJ.

  • Possible Cause 4: Insufficient Pre-incubation Time.

    • Solution: To effectively block the receptor, it is crucial to pre-incubate the cells with this compound before adding the apelin agonist. A pre-incubation time of 30 minutes to 1 hour is generally recommended.

Problem 2: I am observing a partial or incomplete blockade of the apelin agonist effect.

  • Possible Cause 1: Suboptimal Antagonist-to-Agonist Ratio.

    • Solution: The concentration of this compound may be insufficient to fully compete with the apelin agonist. Increase the concentration of the antagonist or decrease the concentration of the agonist. Performing a competitive binding assay can help determine the appropriate concentration range.

  • Possible Cause 2: Peptide Degradation.

    • Solution: As mentioned in the FAQs, apelin peptides can be unstable in culture medium. For longer experiments, consider replenishing the medium with fresh this compound periodically (e.g., every 12-24 hours).

Problem 3: I am seeing unexpected or paradoxical effects of this compound (e.g., agonist-like activity).

  • Possible Cause 1: Off-Target Effects.

    • Solution: At very high concentrations, some antagonists can exhibit off-target effects or even partial agonism. Ensure you are using the lowest effective concentration of this compound. Include appropriate controls in your experiment, such as cells not expressing the APJ receptor, to identify non-specific effects.

  • Possible Cause 2: Allosteric Modulation.

    • Solution: The interaction of this compound with the APJ receptor might allosterically modulate the binding or signaling of other receptors, especially if they form heterodimers, such as with the angiotensin II type 1 receptor.[5] Consider investigating the expression and activity of related receptors in your cell system.

  • Possible Cause 3: Cell-Type Specific Responses.

    • Solution: The cellular context can significantly influence signaling outcomes. In some cell types, blocking the apelin pathway may lead to compensatory changes in other signaling pathways, resulting in unexpected phenotypes. A study on pancreatic beta-cells showed that this compound inhibited insulin secretion and suppressed signal transduction, which might be an unexpected outcome in other contexts.[6][7]

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Molecular Formula C63H107N23O16S[2]
Molecular Weight 1474.73 g/mol [2]
Solubility
   DMSO100 mg/mL (67.8 mM)[2]
   Water100 mg/mL[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (Stock Solution) -80°C for up to 1 year[2]
-20°C for up to 1 month[2]
Potency (IC50) Data not consistently available for this compound in specific cell-based assays. For comparison, the related antagonist ML221 has an IC50 of 0.70 µM in a cAMP assay and 1.75 µM in a β-arrestin assay.[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Based on your experimental needs, choose an appropriate solvent. For most cell culture applications, sterile water or a small amount of DMSO followed by dilution in aqueous buffer is recommended.

  • Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM). Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. Store immediately at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Antagonism Assay in Cell Culture
  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Serum Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours to overnight to reduce basal signaling.

  • Antagonist Pre-incubation: Wash the cells with serum-free medium or an appropriate assay buffer. Add medium containing the desired concentration of this compound. A typical concentration range is 100 nM to 1 µM. Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add the apelin agonist (e.g., Apelin-13) to the wells at a pre-determined concentration to stimulate the APJ receptor.

  • Incubation: Incubate for the desired time period depending on the downstream signaling event you are measuring (e.g., 15-30 minutes for cAMP or phosphorylation events, longer for gene expression or proliferation).

  • Assay Readout: Perform the specific assay to measure the downstream effects, such as a cAMP assay, Western blot for phosphorylated proteins (e.g., p-ERK, p-Akt), or a cell proliferation assay.

  • Controls: Include the following controls:

    • Untreated cells (basal level)

    • Cells treated with agonist only (positive control)

    • Cells treated with antagonist only (to check for intrinsic activity)

    • Vehicle controls for both agonist and antagonist

Visualizations

APJ Receptor Signaling Pathways

The apelin receptor (APJ) is a G-protein coupled receptor that, upon activation by an agonist like Apelin-13, can initiate multiple downstream signaling cascades. This compound, as an antagonist, is expected to block these pathways.

APJ_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effectors APJ APJ Receptor G_alpha_i Gαi APJ->G_alpha_i G_alpha_q Gαq APJ->G_alpha_q beta_arrestin β-arrestin APJ->beta_arrestin Apelin13 Apelin-13 (Agonist) Apelin13->APJ Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Blocks AC Adenylyl Cyclase G_alpha_i->AC PI3K PI3K G_alpha_i->PI3K PLC PLC G_alpha_q->PLC ERK ERK1/2 beta_arrestin->ERK cAMP ↓ cAMP AC->cAMP Vasodilation Vasodilation cAMP->Vasodilation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->Vasodilation PKC->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival

Caption: APJ receptor signaling pathways activated by agonists and blocked by this compound.

Experimental Workflow for an Antagonism Assay

This diagram outlines a typical workflow for assessing the antagonistic properties of this compound in a cell-based assay.

Antagonist_Workflow start Start cell_seeding 1. Seed cells in a multi-well plate start->cell_seeding adherence 2. Allow cells to adhere (24-48 hours) cell_seeding->adherence starvation 3. Serum starve cells (optional, 4-16 hours) adherence->starvation pre_incubation 4. Pre-incubate with This compound (30-60 minutes) starvation->pre_incubation stimulation 5. Add Apelin-13 agonist to stimulate receptor pre_incubation->stimulation incubation 6. Incubate for a defined period (e.g., 30 minutes) stimulation->incubation lysis_or_readout 7. Cell lysis or direct assay readout incubation->lysis_or_readout analysis 8. Data analysis lysis_or_readout->analysis end End analysis->end

Caption: A generalized experimental workflow for an this compound antagonism assay.

Logical Relationship for Troubleshooting

This diagram illustrates a logical approach to troubleshooting common issues encountered when using this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Problem: No/Low Antagonist Effect check_conc Concentration correct? start->check_conc check_storage Peptide stored correctly? start->check_storage check_receptor Cells express APJ? start->check_receptor check_preincubation Sufficient pre-incubation? start->check_preincubation solution_dose_response Perform dose-response check_conc->solution_dose_response If No solution_fresh_peptide Use fresh peptide check_storage->solution_fresh_peptide If No solution_cell_line Verify/change cell line check_receptor->solution_cell_line If No solution_incubation_time Optimize pre-incubation time check_preincubation->solution_incubation_time If No

References

Preventing (Ala13)-Apelin-13 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Ala13)-Apelin-13. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the peptide's stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine. This modification results in a potent antagonist of the apelin receptor (APJ), a G protein-coupled receptor.[1][2] Its primary function in experimental settings is to block the signaling pathways normally activated by endogenous apelin peptides.

Q2: Why is the stability of this compound a concern in cell culture experiments?

Like other apelin peptides, this compound is susceptible to rapid degradation by proteases present in cell culture media, which can be secreted by cells or are components of serum supplements. This degradation leads to a decrease in the effective concentration of the peptide over time, potentially causing variability and inaccurate results in experiments.

Q3: What are the major enzymes responsible for the degradation of apelin peptides?

Studies on apelin peptides have identified several proteases responsible for their degradation, including angiotensin-converting enzyme 2 (ACE2) and neprilysin (NEP). These enzymes can cleave the peptide at specific sites, inactivating it. While the specific degradation profile of this compound in cell culture has not been extensively detailed, it is likely susceptible to similar enzymatic activity.

Q4: How can I improve the stability of this compound in my cell culture experiments?

Several strategies can be employed to enhance the stability of this compound in cell culture media:

  • Use of Protease Inhibitor Cocktails: Supplementing the cell culture medium with a broad-spectrum protease inhibitor cocktail can significantly reduce the degradation of the peptide.[2][3][4][5]

  • Serum-Free or Reduced-Serum Media: If compatible with your cell line, using serum-free or reduced-serum media can lower the concentration of exogenous proteases.

  • Frequent Media Changes: Replenishing the media with freshly prepared this compound at regular intervals can help maintain a more consistent effective concentration.

  • Control Experiments: Always include appropriate controls to assess the extent of degradation in your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound Peptide degradation in the culture medium.1. Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. 2. Reduce the time between media changes or perform more frequent dosing. 3. Confirm the activity of your this compound stock with a fresh batch. 4. Perform a stability assay to determine the half-life in your specific cell culture conditions.
Incorrect peptide concentration due to adsorption to plasticware.1. Use low-protein-binding tubes and pipette tips. 2. Prepare stock solutions in appropriate solvents (e.g., DMSO or sterile water) as recommended by the supplier and aliquot to avoid repeated freeze-thaw cycles.
Cell line does not express the APJ receptor.1. Verify APJ receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
High variability between experimental replicates Differential degradation rates between wells or plates.1. Ensure uniform cell seeding density and culture conditions. 2. Add the protease inhibitor cocktail consistently to all relevant wells. 3. Minimize the time plates are outside the incubator.
Pipetting errors leading to inconsistent final concentrations.1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of the final treatment medium to add to all replicate wells.

Quantitative Data Summary

PeptideMatrixHalf-lifeReference
Apelin-13Mouse Plasma~2.1 hours[3]
[Pyr1]-Apelin-13Rat Plasma~17 minutes
Acylated Apelin-13 AnaloguesIn vitro>24 hours

Note: The half-life in cell culture media can differ from plasma due to variations in protease types and concentrations. It is highly recommended to determine the stability of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the degradation rate of this compound in your cell culture medium.

Materials:

  • This compound peptide

  • Your specific cell line and complete culture medium (e.g., DMEM + 10% FBS)

  • Protease inhibitor cocktail (optional, for comparison)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system or LC-MS/MS for peptide quantification

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 1 mM).

    • Spike the complete cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).

    • If testing the effect of protease inhibitors, prepare a second batch of medium containing the recommended concentration of a broad-spectrum protease inhibitor cocktail.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, low-protein-binding tubes.

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from the incubator.

    • Immediately stop enzymatic degradation by adding a protein precipitation agent like acetonitrile or by acidifying the sample with TFA.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Collect the supernatant for analysis.

  • Quantification:

    • Analyze the supernatant from each time point using reverse-phase HPLC or LC-MS/MS.

    • Develop a method that allows for the separation of the intact this compound from its degradation products. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact this compound remaining versus time.

    • Calculate the half-life (t½) of the peptide under your specific conditions.

Visualizations

Apelin Receptor (APJ) Signaling Pathway

APJ_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin13 Apelin-13 (Agonist) APJ APJ Receptor Apelin13->APJ Binds and Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Binds and Blocks G_protein Gαi/Gq APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Cellular_Response Cellular Response (e.g., proliferation, migration) PLC->Cellular_Response cAMP cAMP AC->cAMP Produces ERK ERK1/2 beta_arrestin->ERK Akt Akt PI3K->Akt Akt->ERK ERK->Cellular_Response cAMP->Cellular_Response Decreased signaling

Caption: Agonist vs. Antagonist action on the APJ receptor signaling pathway.

Experimental Workflow for this compound Stability Assay

Stability_Workflow start Start: Prepare this compound in Cell Culture Medium incubation Incubate at 37°C, 5% CO2 start->incubation sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling precipitation Stop Degradation & Precipitate Proteins sampling->precipitation centrifugation Centrifuge and Collect Supernatant precipitation->centrifugation analysis Quantify Intact Peptide by HPLC or LC-MS/MS centrifugation->analysis data_analysis Plot % Remaining vs. Time & Calculate Half-life analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for determining the stability of this compound.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results degradation Peptide Degradation issue->degradation concentration Incorrect Concentration issue->concentration receptor No APJ Receptor Expression issue->receptor variability Experimental Variability issue->variability add_inhibitors Add Protease Inhibitors degradation->add_inhibitors check_stock Verify Peptide Stock concentration->check_stock use_low_bind Use Low-Binding Plastics concentration->use_low_bind verify_expression Confirm APJ Expression receptor->verify_expression standardize_protocol Standardize Seeding & Handling variability->standardize_protocol

Caption: Troubleshooting logic for inconsistent this compound results.

References

Troubleshooting inconsistent results with (Ala13)-Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (Ala13)-Apelin-13. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Question: Why am I observing no effect or inconsistent results with this compound in my functional assay?

Answer: The most common reason for a lack of agonistic activity is that this compound is a potent antagonist of the Apelin Receptor (APJ).[1][2][3] It is designed to block the effects of endogenous apelin peptides, not to stimulate the receptor. If your assay is designed to measure agonist-induced signaling (e.g., calcium mobilization, ERK phosphorylation), you should not expect to see a response from this compound alone. Instead, its effect would be observed as an inhibition of the response triggered by an apelin agonist like Apelin-13.

Question: I am using this compound as an antagonist, but the level of inhibition varies between experiments. What could be the cause?

Answer: Inconsistent inhibition can stem from several factors:

  • Peptide Stability: While modifications to apelin peptides can enhance stability, they can still be susceptible to degradation by proteases in serum-containing cell culture media or in vivo.[4][5][6] Consider minimizing the duration of exposure and ensure proper storage of the peptide stock solution (lyophilized at -20°C or colder and in solution at -80°C for long-term storage).

  • Agonist Concentration: The effectiveness of a competitive antagonist is dependent on the concentration of the agonist it is competing with. Ensure you are using a consistent, sub-maximal (e.g., EC80) concentration of the apelin agonist in your experiments.

  • Cell Passage Number: The expression levels of GPCRs and their downstream signaling partners can change with cell passage number.[7] It is advisable to use cells within a defined passage number range to ensure consistent receptor expression.

  • Assay-Specific Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome of the experiment. Refer to the detailed experimental protocols below for recommended conditions.

Question: Could the choice of cell line or experimental model explain the variability in my results?

Answer: Absolutely. The apelin/APJ signaling system is known for its potential for biased agonism, where different ligands can stabilize distinct receptor conformations and preferentially activate certain downstream pathways (e.g., G-protein signaling over β-arrestin recruitment).[8][9][10] While this compound is primarily an antagonist, the specific cellular context, including the relative expression levels of Gα subunits, β-arrestins, and other signaling proteins in your chosen cell line, can influence the overall pharmacological profile observed. It is crucial to characterize the signaling pathways present in your specific experimental model.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound? this compound acts as a potent antagonist at the apelin receptor (APJ), blocking the binding and subsequent signaling of endogenous apelin peptides like Apelin-13.[1][2][3]

How should I dissolve and store this compound? For detailed instructions, always refer to the manufacturer's product data sheet. Generally, lyophilized peptides should be stored at -20°C or -80°C. For creating stock solutions, sterile water or an appropriate buffer is typically recommended. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

What are the key signaling pathways activated by the Apelin Receptor? The APJ receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[11] It can also couple to Gαq, stimulating phospholipase C and leading to an increase in intracellular calcium.[9] Furthermore, APJ activation can trigger the MAPK/ERK pathway and promote the recruitment of β-arrestin, which can mediate both receptor desensitization and G-protein-independent signaling.[8][12]

Quantitative Data Summary

The following tables summarize the potency and binding affinity of this compound in comparison to the endogenous agonist Apelin-13 and its pyroglutamylated form.

Table 1: Antagonist Activity

Compound Assay Type Agonist Used Cell Line IC50 Reference
This compound APJ Antagonist Assay Apelin-13 Not Specified Not Specified [2]
ML221 cAMP Assay Apelin-13 (EC80) CHO-K1 0.70 µM [1]

| ML221 | β-arrestin Assay | Apelin-13 (EC80) | U2OS | 1.75 µM |[1] |

Table 2: Agonist Activity & Binding Affinity

Compound Assay Type Cell Line EC50 / Ki pEC50 / pKi Reference
Apelin-13 APJ Activation Not Specified 0.37 nM (EC50) 9.43 [13]
Apelin-13 Gαi1 Dissociation (BRET) HEK293T 1.1 nM (EC50) 8.96 [14]
Apelin-13 β-arrestin 2 Recruitment (BRET) HEK293 40 nM (EC50) 7.4 [14]
[Pyr1]-Apelin-13 Displacement of [125I]Apelin-13 HEK293 0.7 nM (Ki) 9.15 [14]

| Elabela-32 | APJ Binding | HEK293 | 0.51 nM (Kd) | 9.29 |[1] |

Experimental Protocols

1. cAMP Inhibition Assay

This protocol is designed to measure the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

  • Cell Seeding: Plate CHO-K1 cells stably expressing the human APJ receptor in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed, sub-maximal (EC80) concentration of an APJ agonist (e.g., Apelin-13).

  • Antagonist Incubation: Add the diluted this compound to the cells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the fixed concentration of Apelin-13 along with a cAMP-stimulating agent like Forskolin (e.g., 10 µM final concentration) to all wells (except negative controls). Incubate for 30 minutes at room temperature.[15]

  • Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as a TR-FRET-based assay, following the manufacturer's instructions.[16] The antagonist activity of this compound will be observed as a reversal of the Apelin-13-induced decrease in the Forskolin-stimulated cAMP signal.

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor.

  • Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the PathHunter U2OS or HEK293T cells co-expressing a tagged APJ receptor and a tagged β-arrestin.[7][12][17]

  • Cell Seeding: Seed the cells in a 96-well or 384-well white plate and incubate for 24-48 hours.[12]

  • Antagonist Incubation: Add serial dilutions of this compound to the cells and incubate for a pre-determined time.

  • Agonist Stimulation: Add an EC80 concentration of Apelin-13 to the wells and incubate for 30-90 minutes at 37°C.

  • Detection: Measure the recruitment signal (e.g., chemiluminescence or BRET) according to the assay kit manufacturer's protocol.[7][12] Inhibition will be seen as a reduction in the Apelin-13-induced signal.

3. ERK1/2 Phosphorylation Assay

This protocol assesses the activation of the MAPK/ERK pathway.

  • Cell Culture and Starvation: Plate cells (e.g., HEK293-APJ) and grow to 80-90% confluency. The day before the experiment, replace the growth medium with a serum-free medium to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with an EC80 concentration of Apelin-13 for 5-15 minutes at 37°C. The peak phosphorylation time should be determined empirically.[11]

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection (Western Blot):

    • Determine the total protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 (as a loading control).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of phospho-ERK1/2 to total ERK1/2.[18][19]

Visualizations

APJ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular APJ APJ Receptor G_protein Gαi/q / Gβγ APJ->G_protein Activates GRK GRK APJ->GRK Apelin13 Apelin-13 (Agonist) Apelin13->APJ Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) ERK MAPK/ERK Pathway G_protein->ERK cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Ca_PKC->ERK P_APJ P APJ-R GRK->P_APJ Phosphorylates B_Arrestin β-Arrestin P_APJ->B_Arrestin Recruits B_Arrestin->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Apelin Receptor (APJ) Signaling Pathways.

Experimental_Workflow cluster_assays Functional Assays cluster_setup Experimental Setup start Hypothesis: This compound modulates APJ receptor activity setup_antagonist Pre-incubate cells with This compound start->setup_antagonist cAMP_assay cAMP Inhibition Assay (Gαi Pathway) readout Measure Signal Output (e.g., Luminescence, Fluorescence) cAMP_assay->readout Ca_assay Calcium Mobilization Assay (Gαq Pathway) Ca_assay->readout BArr_assay β-Arrestin Recruitment Assay BArr_assay->readout ERK_assay ERK1/2 Phosphorylation Assay ERK_assay->readout setup_agonist Stimulate with Apelin-13 (Agonist at EC80) setup_antagonist->setup_agonist setup_agonist->cAMP_assay setup_agonist->Ca_assay setup_agonist->BArr_assay setup_agonist->ERK_assay analysis Data Analysis: Calculate IC50 for this compound readout->analysis conclusion Conclusion: Characterize this compound as an antagonist for specific signaling pathways analysis->conclusion

Caption: Experimental Workflow for this compound.

References

Addressing off-target effects of (Ala13)-Apelin-13 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Ala13)-Apelin-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to address potential issues, including off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Apelin-13(F13A), is a synthetic analog of the endogenous peptide Apelin-13. Its primary and most reported mechanism of action is as a competitive antagonist of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR).[1][2][3] By binding to the APJ receptor, this compound blocks the binding of endogenous apelin peptides, thereby inhibiting their downstream signaling effects.[2]

Q2: What are the expected on-target effects of this compound in a typical experiment?

The primary on-target effect of this compound is the inhibition of Apelin-13-induced physiological responses. For example, it has been shown to block the hypotensive effects of Apelin-13.[2] In cellular assays, it is expected to prevent Apelin-13-mediated activation of downstream signaling pathways such as the inhibition of cAMP production and the activation of PI3K/Akt and MAPK/Erk pathways.

Q3: Are there any reports of this compound acting as an agonist?

While predominantly classified as an antagonist, some studies have suggested that this compound may exert agonistic effects under certain experimental conditions.[4] This dual activity is a critical consideration in experimental design and data interpretation.

Q4: What is the difference between this compound and other apelin receptor antagonists?

Several other apelin receptor antagonists exist, including the non-peptide antagonist ML221 and the peptide-based antagonist MM54.[5][6] this compound is a peptide-based antagonist derived directly from the endogenous ligand, which can offer advantages in terms of specificity but may also present challenges such as shorter half-life in vivo compared to small molecules. The choice of antagonist will depend on the specific experimental requirements, such as the need for oral bioavailability or specific signaling pathway blockade.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound, with a focus on differentiating on-target from potential off-target effects.

Issue 1: No observable effect of this compound

Possible Causes:

  • Incorrect concentration: The concentration of this compound may be too low to effectively compete with the endogenous or exogenously applied apelin agonist.

  • Peptide degradation: Peptides can be susceptible to degradation by proteases in cell culture media or in vivo.

  • Low APJ receptor expression: The target cells or tissue may not express sufficient levels of the APJ receptor.

  • Inactive peptide: Improper storage or handling may have led to the degradation of the peptide.

Troubleshooting Steps:

  • Concentration-response curve: Perform a concentration-response experiment to determine the optimal inhibitory concentration (IC50) in your specific assay.

  • Use protease inhibitors: Include a cocktail of protease inhibitors in your experimental buffer or media.

  • Confirm APJ expression: Verify the expression of the APJ receptor in your experimental system using techniques like qPCR, Western blot, or flow cytometry.

  • Positive control: Use a known apelin receptor agonist (e.g., Apelin-13) to confirm that the APJ signaling pathway is functional in your system.

  • Peptide quality check: If possible, verify the integrity of your this compound stock using mass spectrometry.

Issue 2: Unexpected or paradoxical effects (e.g., agonist-like activity)

Possible Causes:

  • Partial agonism: As mentioned in the FAQs, this compound may exhibit partial agonist activity in some contexts.[4]

  • Off-target effects: The observed effect may be due to the interaction of this compound with other receptors or cellular components.

  • Experimental artifact: The effect may be an artifact of the experimental conditions.

Troubleshooting Steps:

  • Control for partial agonism: Test the effect of this compound in the absence of any other apelin agonist. An agonist-like effect in this scenario would suggest partial agonism.

  • Use a structurally different antagonist: Compare the effects of this compound with a structurally unrelated APJ antagonist (e.g., ML221). If both antagonists produce the same "unexpected" effect, it is less likely to be a target-specific phenomenon.

  • APJ receptor knockout/knockdown: The most definitive way to confirm an on-target effect is to use cells or animals where the APJ receptor has been genetically removed. If the unexpected effect persists in the absence of the APJ receptor, it is an off-target effect.

  • Screen for off-target binding: If resources permit, a broad screening of this compound against a panel of other GPCRs and relevant targets can help identify potential off-target interactions.

Issue 3: High background or variability in results

Possible Causes:

  • Peptide solubility issues: Poor solubility can lead to inconsistent concentrations in your experiments.

  • Non-specific binding: Peptides can sometimes adhere to plasticware or other surfaces, reducing the effective concentration.

  • Cell culture conditions: Variations in cell density, passage number, or media composition can affect receptor expression and signaling.

Troubleshooting Steps:

  • Proper solubilization: Ensure the peptide is fully dissolved according to the manufacturer's instructions. Sonication may be helpful.

  • Use of carrier proteins: Including a carrier protein like bovine serum albumin (BSA) in your buffers can help prevent non-specific binding.

  • Standardize experimental conditions: Maintain consistent cell culture practices and experimental protocols to minimize variability.

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the APJ receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human APJ receptor.

  • Radiolabeled apelin ligand (e.g., [125I]-Apelin-13).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Method:

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a fixed concentration of [125I]-Apelin-13 to each well.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the apelin-induced inhibition of cAMP production.

Materials:

  • Cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Apelin-13.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Method:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with increasing concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of Apelin-13 in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Determine the IC50 of this compound for the inhibition of the Apelin-13 response.

Data Presentation

Table 1: Example Data for this compound Activity

ParameterValueReference
Binding Affinity (Ki)
APJ Receptor~82 nM[1]
Functional Activity (IC50)
Inhibition of Apelin-13 induced hypotension~30 µg/kg (in vivo)[2]
Inhibition of Apelin-13 induced cellular proliferationVaries by cell type[1]

Note: The specific values for Ki and IC50 can vary depending on the experimental conditions and cell type used.

Visualizations

APJ_Signaling_Pathway cluster_membrane Cell Membrane APJ APJ Receptor G_protein Gαi/q/13 APJ->G_protein Activates Apelin13 Apelin-13 Apelin13->APJ Activates Ala13_Apelin13 This compound Ala13_Apelin13->APJ Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Proliferation, Migration) IP3_DAG->Cellular_Response MAPK MAPK/Erk Akt->MAPK Akt->Cellular_Response MAPK->Cellular_Response

Caption: Apelin/APJ Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_controls Essential Controls Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP, pERK) Binding_Assay->Functional_Assay Confirm On-Target Binding Animal_Model Animal Model of Disease Functional_Assay->Animal_Model Validate Functional Antagonism Treatment Administer this compound Animal_Model->Treatment Outcome Measure Physiological Outcome Treatment->Outcome Vehicle Vehicle Control Positive_Control Apelin-13 Agonist Control Negative_Control APJ Knockout/Knockdown

Caption: General Experimental Workflow for this compound Studies.

Off_Target_Troubleshooting Start Unexpected Experimental Result Is_it_Agonism Is it an agonist-like effect? Start->Is_it_Agonism Test_Alone Test this compound alone Is_it_Agonism->Test_Alone Yes Compare_Antagonist Compare with structurally different antagonist Is_it_Agonism->Compare_Antagonist No Test_Alone->Compare_Antagonist APJ_KO Use APJ Knockout/Knockdown Compare_Antagonist->APJ_KO On_Target Likely On-Target Effect (e.g., Partial Agonism) APJ_KO->On_Target Effect Abolished Off_Target Likely Off-Target Effect APJ_KO->Off_Target Effect Persists

Caption: Logical Flowchart for Troubleshooting Unexpected Effects.

References

Improving the bioavailability of (Ala13)-Apelin-13 for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing (Ala13)-Apelin-13 in animal studies. The focus is on improving bioavailability and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in in vivo studies?

This compound is a synthetic analog of the endogenous peptide Apelin-13, where the C-terminal phenylalanine is replaced by alanine. This modification results in this compound acting as a specific antagonist of the apelin receptor (APJ).[1][2][3] In animal studies, it is primarily used to block the effects of endogenous or exogenously administered apelin peptides to investigate the physiological roles of the apelin system. For instance, systemic administration of this compound has been shown to abolish the blood pressure-lowering effects of Apelin-13 in hypertensive rats.[2]

Q2: What are the main challenges associated with the in vivo use of this compound and other apelin peptides?

The primary challenge is the poor bioavailability and short in vivo half-life of apelin peptides, including this compound.[4][5] These peptides are highly susceptible to rapid degradation by various proteases present in plasma and tissues, such as angiotensin-converting enzyme 2 (ACE2).[5] This rapid clearance makes it difficult to maintain therapeutic concentrations in animal models, potentially leading to variable or inconclusive experimental results.

Q3: What are the recommended administration routes for this compound in animal studies?

The choice of administration route depends on the experimental objective. Common routes for peptide administration in rodents include:

  • Intravenous (IV) injection: For rapid systemic distribution and to study acute effects.

  • Intraperitoneal (IP) injection: A common route for systemic administration, offering a balance between ease of administration and systemic uptake.

  • Subcutaneous (SC) injection: Can provide a more sustained release compared to IV or IP routes.

  • Intracerebroventricular (ICV) injection: To directly target the central nervous system and bypass the blood-brain barrier.

  • Intranasal administration: A non-invasive method that can also facilitate direct delivery to the brain.[6]

Q4: How can the stability and bioavailability of this compound be improved for in vivo experiments?

Several formulation strategies can be employed to enhance the stability and prolong the half-life of apelin peptides:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to the peptide can shield it from proteolytic enzymes and reduce renal clearance, thereby extending its circulation time.[7][8][9]

  • Liposomal Encapsulation: Encapsulating the peptide within liposomes, particularly PEGylated liposomes, can protect it from degradation and provide a sustained-release profile.[3][10][11][12][13]

  • Nanoparticle Delivery: Various types of nanoparticles can be used as carriers to improve the delivery and stability of peptides.[14][15]

  • Structural Modifications: Introducing unnatural amino acids or cyclizing the peptide structure can enhance its resistance to enzymatic degradation.[4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound administration. 1. Rapid degradation of the peptide: The peptide may be cleared from circulation before it can exert its antagonistic effect. 2. Inadequate dosage: The administered dose may be too low to effectively block the apelin receptors. 3. Incorrect administration route: The chosen route may not provide sufficient systemic exposure. 4. Peptide quality issues: The peptide may have degraded during storage or handling.1. Improve bioavailability: Utilize formulation strategies such as PEGylation or liposomal encapsulation. Consider using a continuous infusion pump for sustained delivery. 2. Perform a dose-response study: Systematically test a range of doses to determine the optimal concentration for your experimental model.[1] 3. Re-evaluate the administration route: For systemic effects, IV or IP injections are generally preferred for initial studies. 4. Ensure proper peptide handling: Store lyophilized peptide at -20°C or lower. Reconstitute just before use and avoid repeated freeze-thaw cycles.[16]
High variability in experimental results between animals. 1. Inconsistent administration technique: Variations in injection volume or site can lead to differences in absorption and bioavailability. 2. Differences in animal metabolism: Individual variations in enzyme activity can affect the rate of peptide degradation. 3. Stress-induced physiological changes: Improper handling and restraint can affect experimental outcomes.1. Standardize administration protocols: Ensure all personnel are thoroughly trained in the chosen injection technique. Use standardized volumes based on animal weight. 2. Increase sample size: A larger number of animals per group can help to account for individual variability. 3. Acclimatize animals: Allow sufficient time for animals to acclimate to the experimental procedures and handling to minimize stress.
Unexpected agonist-like effects observed. 1. Contamination of the peptide: The this compound sample may be contaminated with an apelin agonist. 2. Off-target effects: At very high concentrations, the peptide may interact with other receptors.1. Verify peptide purity: Use a reputable supplier and obtain a certificate of analysis confirming the purity and identity of the peptide. 2. Conduct a thorough literature review: Check for any reported off-target effects of this compound. Perform in vitro assays to confirm its antagonist activity at the apelin receptor.
Difficulty in detecting and quantifying this compound in plasma. 1. Low plasma concentrations: Due to rapid clearance, the peptide levels may be below the detection limit of the assay. 2. Inappropriate analytical method: ELISA kits may lack the specificity to distinguish between different apelin isoforms and their metabolites.[17][18] 3. Improper sample collection and processing: Peptides can degrade in blood samples if not handled correctly.1. Optimize blood collection timing: Collect samples at earlier time points after administration. 2. Use a highly sensitive and specific assay: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for accurate quantification of specific apelin peptides.[17][19][20] 3. Implement a strict blood collection protocol: Use tubes containing protease inhibitors and process samples quickly at low temperatures.[21][22]

Quantitative Data Summary

Table 1: In Vitro Stability of Apelin-13 Analogs in Mouse Plasma

Peptide AnalogModificationHalf-life (t½) in Mouse PlasmaFold Increase in Stability vs. Apelin-13Reference
Apelin-13Native Peptide2.1 h1.0[23]
Apelin-13 amideC-terminal amidation~12.8 h~6.1[23]
(pGlu)Apelin-13 amideN-terminal pyroglutamylation and C-terminal amidation~12.8 h~6.1[23]
K17FNative Apelin-174.6 min-[24]
pE13FPyroglutamylated Apelin-137.2 min-[24]
P92Analog of K17F24 min~5.2 vs K17F[24]
P26Analog of pE13F86 min~11.9 vs pE13F[24]
LIT01-196Modified Apelin-17 analog>90% remaining after 24 h-[24]

Table 2: In Vitro Release of [Pyr1]-Apelin-13 from Liposomal Formulation

FormulationTime PointCumulative Release (%)
PEGylated Liposomes5 h~20%
10 h~40%
15 h~60%
20 h~80%
24 h~90%
Data is estimated from the release profile graph in the cited study.[13]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Rats

Materials:

  • This compound, lyophilized

  • Sterile, pyrogen-free saline or other appropriate vehicle

  • Sterile syringes (1-3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation: Reconstitute this compound in the chosen vehicle to the desired stock concentration immediately before use. Calculate the injection volume for each rat based on its body weight and the target dose.

  • Restraint: Gently restrain the rat, ensuring it is secure but not distressed. The two-person technique is recommended, with one person restraining the animal and the other performing the injection.[25]

  • Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located on the left side.[11][14]

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45° angle with the bevel facing up.[14][25]

  • Aspiration: Gently pull back on the syringe plunger to ensure that no fluid (urine or intestinal contents) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[11][14]

  • Administration: If no fluid is aspirated, inject the calculated volume of the peptide solution.

  • Withdrawal: Smoothly withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress.

Protocol 2: Blood Collection from the Saphenous Vein in Mice for Pharmacokinetic Analysis

Materials:

  • Mouse restrainer

  • Shaver or depilatory cream

  • 70% ethanol

  • Sterile lancet or 25-gauge needle

  • Micro-collection tubes (containing appropriate anticoagulant and protease inhibitors)

  • Gauze

Procedure:

  • Restraint: Place the mouse in a suitable restrainer.

  • Site Preparation: Shave the fur over the lateral saphenous vein on the hind leg. Wipe the area with 70% ethanol.

  • Venipuncture: Apply gentle pressure above the knee to make the vein more prominent. Puncture the vein with a sterile lancet or needle.[26]

  • Blood Collection: Collect the blood droplets into a micro-collection tube.[26] For pharmacokinetic studies, collect samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes post-injection).

  • Hemostasis: After collecting the required volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Sample Processing: Immediately place the blood samples on ice. Centrifuge at 4°C to separate the plasma. Transfer the plasma to a new tube and store at -80°C until analysis.[21]

Visualizations

Apelin/APJ Signaling Pathway

Apelin_Signaling Apelin Apelin-13 APJ APJ Receptor Apelin->APJ Binds & Activates Ala13_Apelin This compound Ala13_Apelin->APJ Binds & Inhibits G_protein Gαi / Gαq APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase G_protein->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Cell_Effects Cellular Effects (e.g., Vasodilation, Proliferation) NO->Cell_Effects ERK->Cell_Effects cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Apelin/APJ receptor signaling cascade.

Experimental Workflow for In Vivo Bioavailability Study

Bioavailability_Workflow A Peptide Formulation (this compound in vehicle vs. e.g., liposomal formulation) B Animal Dosing (e.g., IV or IP injection in rats/mice) A->B C Serial Blood Sampling (e.g., Saphenous vein at multiple time points) B->C D Plasma Processing (Centrifugation, addition of protease inhibitors) C->D E Sample Analysis (LC-MS/MS for peptide quantification) D->E F Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½) E->F G Data Interpretation (Compare bioavailability of different formulations) F->G

Caption: Workflow for assessing peptide bioavailability.

References

Storage and handling recommendations for (Ala13)-Apelin-13 peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the (Ala13)-Apelin-13 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental use of this peptide. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide?

A1: Lyophilized this compound peptide should be stored in a freezer at or below -20°C. For long-term storage, -80°C is recommended. The peptide is typically stable for up to 3 years at -20°C as a powder.

Q2: What is the best way to reconstitute the this compound peptide?

A2: Before reconstitution, allow the lyophilized peptide to equilibrate to room temperature for 25 to 45 minutes. Briefly vortex the vial to ensure all the powder is at the bottom. Reconstitute the peptide using a sterile, aqueous solution such as sterile distilled water or a buffer compatible with your experiment. Gently invert the tube several times to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several solvents. For aqueous solutions, it is recommended to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO and then dilute it with your aqueous buffer. Please refer to the table below for detailed solubility information.

Q4: How should I store the reconstituted this compound solution?

A4: Aliquot the reconstituted peptide solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Q5: What is the significance of the TFA salt form of the peptide?

A5: this compound is often supplied as a trifluoroacetate (TFA) salt, which is a remnant of the purification process. The TFA salt can impact the net weight of the peptide and may have slight effects on its solubility. For most in vitro and in vivo experiments, the presence of TFA at residual levels is not expected to interfere. However, for highly sensitive cellular assays, its potential effects should be considered.

Data Presentation

Table 1: Storage Recommendations
FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CUp to 3 yearsKeep desiccated and protected from light.
-80°CRecommended for long-term storage
Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 1 year
Table 2: Solubility of this compound
SolventConcentrationNotes
Water100 mg/mLSolubility may be enhanced by adjusting the pH.
DMSO100 mg/mL (67.8 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.
Ethanol2 mg/mL

Troubleshooting Guides

Issue 1: Peptide is difficult to dissolve.

  • Possible Cause: The peptide may have a high hydrophobic content or the pH of the solvent may be close to its isoelectric point.

  • Solution:

    • Sonication: Gently sonicate the solution for a few minutes.

    • pH Adjustment: If the peptide is acidic, adding a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) can help. If it's basic, a small amount of an acidic buffer (e.g., 10% acetic acid) may aid dissolution.

    • Organic Solvents: For highly hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.

Issue 2: Loss of peptide activity over time.

  • Possible Cause: The peptide may be degrading due to improper storage or handling. Peptides in solution are more susceptible to degradation than in their lyophilized form.

  • Solution:

    • Proper Storage: Ensure reconstituted aliquots are stored at -80°C and are not subjected to repeated freeze-thaw cycles.

    • Use Fresh Solutions: For critical experiments, use freshly prepared solutions whenever possible.

    • Check for Contamination: Ensure that all solvents and vials are sterile to prevent microbial degradation.

Issue 3: Inconsistent experimental results.

  • Possible Cause: This could be due to peptide aggregation, adsorption to labware, or inaccurate concentration determination.

  • Solution:

    • Prevent Aggregation: After reconstitution, visually inspect the solution for any precipitates. If aggregation is suspected, the solution can be filtered through a 0.22 µm filter.

    • Minimize Adsorption: Use low-protein-binding tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help.

    • Accurate Quantification: Determine the peptide concentration after reconstitution using a method like UV spectroscopy or a peptide-specific ELISA.

Experimental Protocols

Experimental Workflow: General Overview

experimental_workflow cluster_prep Peptide Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment reconstitution Reconstitute Lyophilized This compound quantification Quantify Peptide Concentration reconstitution->quantification aliquoting Aliquot and Store at -80°C quantification->aliquoting treatment Treat Cells with This compound aliquoting->treatment administration Administer this compound aliquoting->administration cell_culture Culture Target Cells cell_culture->treatment assay Perform Functional Assay (e.g., Signaling, Viability) treatment->assay animal_model Prepare Animal Model animal_model->administration monitoring Monitor Physiological Response administration->monitoring

Caption: General experimental workflow for using this compound.

In Vitro Cell-Based Assay (General Protocol)

This protocol provides a general guideline for using this compound as an antagonist in a cell-based assay.

Materials:

  • This compound peptide

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, anhydrous DMSO

  • Appropriate cell culture medium

  • Target cells expressing the APJ receptor

  • Apelin-13 (or other APJ agonist)

  • Assay-specific reagents (e.g., for measuring downstream signaling)

Procedure:

  • Peptide Reconstitution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Vortex gently until the peptide is fully dissolved.

    • Serially dilute the stock solution in cell culture medium to prepare working concentrations.

  • Cell Seeding:

    • Seed your target cells in a multi-well plate at a density appropriate for your assay.

    • Allow the cells to adhere and grow overnight under standard culture conditions.

  • Antagonist Pre-incubation:

    • Remove the culture medium from the wells.

    • Add the desired concentrations of this compound (prepared in fresh medium) to the cells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the APJ receptors.

  • Agonist Stimulation:

    • Without washing out the antagonist, add the APJ agonist (e.g., Apelin-13) at a concentration known to elicit a response.

    • Incubate for the time required for the specific cellular response to occur.

  • Assay Measurement:

    • Lyse the cells or collect the supernatant as required by your specific assay.

    • Measure the downstream readout (e.g., cAMP levels, ERK phosphorylation, calcium flux) according to the manufacturer's protocol for your assay kit.

  • Data Analysis:

    • Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response.

In Vivo Administration (General Protocol)

This protocol provides a general guideline for the in vivo administration of this compound.

Materials:

  • This compound peptide

  • Sterile vehicle (e.g., saline, PBS, or a formulation with CMC-Na)

  • Sterile syringes and needles

Procedure:

  • Peptide Formulation:

    • For a clear solution, dissolve this compound in a sterile vehicle like saline or PBS.

    • For a suspension for sustained release, a formulation with carboxymethylcellulose sodium (CMC-Na) can be prepared. For example, to achieve a 5 mg/mL suspension, add 5 mg of the peptide to 1 mL of a sterile CMC-Na solution and mix until a homogenous suspension is formed.[1]

  • Animal Preparation:

    • Acclimatize the animals to the experimental conditions.

    • Handle the animals according to approved institutional guidelines.

  • Administration:

    • The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental design.

    • Administer the prepared this compound solution or suspension at the desired dosage. Dosages will vary depending on the animal model and the intended biological effect.

  • Monitoring and Data Collection:

    • Monitor the animals for any adverse effects.

    • At predetermined time points, collect relevant physiological data or tissue samples for analysis.

Signaling Pathway

Apelin/APJ Receptor Signaling Pathway

apelin_signaling cluster_receptor Plasma Membrane apelin This compound (Antagonist) apj APJ Receptor apelin->apj Blocks g_protein Gαi / Gαq apj->g_protein Activates pi3k PI3K g_protein->pi3k plc PLC g_protein->plc akt Akt pi3k->akt enos eNOS akt->enos no Nitric Oxide enos->no vasodilation Physiological Effects (e.g., Vasodilation) no->vasodilation ip3_dag IP3 / DAG plc->ip3_dag ca2 Ca²⁺ Release ip3_dag->ca2 pkc PKC ip3_dag->pkc erk ERK pkc->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: APJ receptor signaling pathway and the antagonistic action of this compound.

References

Overcoming challenges in synthesizing high-purity (Ala13)-Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity (Ala13)-Apelin-13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and purification of this specific apelin analogue.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS).

Problem 1: Low Yield of the Crude Peptide After Cleavage

Potential Cause Recommended Solution
Incomplete Deprotection of the Fmoc Group - Increase the deprotection time with piperidine solution (e.g., 2 x 10 minutes).- Use a stronger base solution, such as 2% DBU and 2% piperidine in DMF, especially for sterically hindered couplings. - Monitor Fmoc deprotection using a UV-Vis spectrophotometer to ensure complete removal.
Poor Coupling Efficiency - Double couple each amino acid, especially hindered residues.- Use a more efficient coupling reagent like HATU or HCTU.- Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated esters.- Perform a Kaiser test after coupling to check for the presence of free primary amines, indicating incomplete coupling.
Peptide Aggregation on the Resin - Synthesize at a higher temperature (e.g., 50-60 °C) to disrupt secondary structures.- Use a more polar solvent system or add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions.- Incorporate pseudoproline dipeptides at specific locations in the sequence if aggregation is severe.
Premature Cleavage from the Resin - For Wang or other acid-labile resins, ensure that the repeated Fmoc deprotection steps with piperidine are not causing premature cleavage. If suspected, switch to a more stable resin like a 2-chlorotrityl chloride resin for anchoring the first amino acid.[1]

Problem 2: Presence of Multiple Impurities in the Crude Product by HPLC

Impurity Type Potential Cause & Identification Recommended Solution
Deletion Sequences (-1 AA) - Cause: Incomplete coupling or deprotection.- Identification: Mass spectrometry will show peaks corresponding to the target mass minus the mass of a single amino acid.- Optimize coupling and deprotection steps as described in "Low Yield".- Use a capping step with acetic anhydride after each coupling to block any unreacted free amines and prevent them from reacting in subsequent cycles.
Truncated Sequences - Cause: Incomplete synthesis due to significant aggregation or steric hindrance.- Identification: A series of peaks in the HPLC chromatogram with earlier retention times and corresponding lower masses in MS.- Follow the recommendations for preventing peptide aggregation.- For long or difficult sequences, consider a segmented synthesis approach followed by ligation.
Oxidized Peptide (+16 Da) - Cause: Oxidation of the methionine (Met) residue.- Identification: A peak in the mass spectrum corresponding to the target mass +16 Da (or multiples of 16).[2]- To avoid oxidation, it is common practice in apelin analogue synthesis to replace Methionine (Met) with Norleucine (Nle), which is a non-oxidizable isostere.[3] - If Met is required, degas all solvents and use scavengers like dithiothreitol (DTT) during cleavage. Store the final product under an inert atmosphere.
Diketopiperazine Formation - Cause: Intramolecular cyclization of the first two amino acids after deprotection of the second amino acid, leading to cleavage from the resin. This is more common with Proline at position 2.[1] - Identification: Loss of peptide from the resin and detection of the cyclic dipeptide in the cleavage solution.- Use a 2-chlorotrityl chloride resin, which is less prone to diketopiperazine formation compared to more acid-labile resins.[1] - Couple the first two amino acids as a pre-formed dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended strategy for the solid-phase synthesis of this compound?

A1: The recommended strategy is Fmoc-based solid-phase peptide synthesis (SPPS). A standard protocol would involve the use of a suitable resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang/2-chlorotrityl resin for a C-terminal acid), Fmoc-protected amino acids, and a coupling agent such as HATU or HBTU. The C-terminal Phenylalanine (Phe) of the native Apelin-13 is replaced with Alanine (Ala). To prevent oxidation, it is highly recommended to substitute the Methionine (Met) at position 11 with Norleucine (Nle).[3]

Q2: How does the C-terminal Ala substitution affect the synthesis and purification?

A2: The substitution of the bulky Phenylalanine with the smaller Alanine at the C-terminus generally does not introduce significant synthetic challenges. The coupling of Fmoc-Ala-OH to the resin is typically efficient. However, as with any peptide synthesis, careful monitoring of each coupling step is crucial. The change in the C-terminal residue will alter the overall hydrophobicity of the peptide, which will affect its retention time during HPLC purification. This compound will likely be slightly more polar than the native Apelin-13 and thus may have a shorter retention time under standard reversed-phase HPLC conditions.

Q3: What are the typical conditions for HPLC purification of this compound?

A3: While a specific, optimized protocol for this compound is not widely published, a general reversed-phase HPLC (RP-HPLC) protocol for apelin analogues can be adapted.

Parameter Typical Condition
Column C18 stationary phase (e.g., Vydac C18, 10 µm, 22 x 250 mm for preparative)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile (ACN)
Gradient A linear gradient of increasing Mobile Phase B (e.g., 10-50% B over 30-40 minutes) is a good starting point. This will need to be optimized based on the observed separation of the crude product.
Flow Rate For preparative HPLC, a flow rate of 10-20 mL/min is common. For analytical HPLC, 1 mL/min is standard.
Detection UV absorbance at 214 nm and 280 nm.

Fractions should be collected and analyzed by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.

Q4: How does the (Ala13) substitution affect the biological activity of Apelin-13?

A4: The substitution of Phenylalanine at position 13 with Alanine (F13A) has been shown to result in a loss of agonist function. In fact, this compound acts as a competitive antagonist of the apelin receptor (APJ). It can block the hypotensive effects of the native apelin-13. This antagonistic activity is attributed to the critical role of the C-terminal phenylalanine in receptor activation and subsequent signaling.[4] Specifically, the C-terminal Phe is important for the recruitment of β-arrestin to the receptor.[5][6]

Q5: What are the key signaling pathways activated by Apelin-13, and how might this compound affect them?

A5: Apelin-13 binding to its receptor, APJ, a G-protein coupled receptor (GPCR), activates two main signaling pathways:

  • G-protein Pathway: Primarily through Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is associated with many of the physiological effects of apelin, such as vasodilation.[1]

  • β-Arrestin Pathway: Upon receptor activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. This pathway is involved in receptor desensitization and internalization, but also initiates its own signaling cascades, including the activation of the ERK1/2 pathway.[1]

This compound, as an antagonist, is expected to block both of these pathways by preventing the binding of the endogenous apelin ligand. Studies have specifically shown that the F13A substitution significantly reduces the recruitment of β-arrestin, suggesting a biased antagonism or at least a critical role for this residue in the β-arrestin pathway.[5][7]

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Synthesis of this compound

This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

  • Resin Preparation:

    • Start with a Rink Amide resin (for C-terminal amide) or a pre-loaded Fmoc-Ala-Wang resin.

    • Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10 minutes.

    • Drain the solution and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), recouple.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (QRPRLSHKGPMPA). Remember to use Fmoc-Nle-OH in place of Fmoc-Met-OH.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • React for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizations

Apelin Receptor Signaling Pathway

Apelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Apelin-13 Apelin-13 APJ APJ Receptor Apelin-13->APJ Binds Gai Gαi APJ->Gai Activates Gbg Gβγ GRK GRK APJ->GRK Activates bArrestin β-Arrestin APJ->bArrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Activates GRK->APJ Phosphorylates ERK ERK1/2 bArrestin->ERK Activates Internalization Receptor Internalization bArrestin->Internalization Mediates This compound This compound This compound->APJ Blocks

Caption: Apelin-13 signaling and antagonism by this compound.

Experimental Workflow for this compound Synthesis

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all 13 Amino Acids wash2->repeat repeat->deprotection Next Cycle cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (Preparative HPLC) precipitation->purification analysis Analysis (Analytical HPLC, MS) purification->analysis final_product High-Purity This compound analysis->final_product

Caption: General workflow for Solid-Phase Peptide Synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antagonist Potency of (Ala13)-Apelin-13 and ML221 at the Apelin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antagonist potency of two known modulators of the apelin receptor (APJ), the peptide analog (Ala13)-Apelin-13 and the small molecule ML221. The apelin/APJ system is a critical regulator of cardiovascular homeostasis and has emerged as a promising therapeutic target for a range of diseases. Understanding the pharmacological tools available to probe this system is paramount for advancing research and development in this area.

Data Presentation: Quantitative Comparison of Antagonist Potency

The antagonist potencies of this compound and ML221 have been evaluated using various in vitro functional assays. While quantitative data for ML221 is well-documented, the potency of this compound is more qualitatively described in the literature.

CompoundAssay TypeCell LineMeasured Potency (IC50)Citation
ML221 cAMP InhibitionCHO-K1 cells expressing APJ0.70 µM[1]
β-arrestin RecruitmentCHO-K1 cells expressing APJ1.75 µM[1]
This compound Functional AntagonismIn vivo (rats)Not Quantified (Effective at 30 µg/kg)[2]
Insulin Secretion InhibitionPancreatic BRIN-BD11 cellsNot Quantified[3][4]

This compound, also referred to as Apelin-13(F13A), has been demonstrated to act as a specific apelin receptor antagonist in vivo, blocking the hypotensive effects of apelin-13.[2] Further studies have shown its ability to inhibit insulin secretion and stimulate food intake in mice, actions consistent with an antagonistic effect on the apelin receptor.[3][4] However, specific IC50 values from competitive binding or in vitro functional assays are not consistently reported.

Experimental Protocols

The determination of antagonist potency for both compounds relies on established in vitro cellular assays that measure the inhibition of apelin-13-induced signaling downstream of the APJ receptor.

cAMP Inhibition Assay

This assay quantifies the ability of an antagonist to block the apelin-13-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the Gi-coupled APJ receptor.

General Protocol:

  • Cell Culture and Plating: CHO-K1 cells stably expressing the human apelin receptor are cultured and seeded into 96- or 384-well microplates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or ML221) or vehicle control.

  • Agonist Stimulation: Apelin-13 is added to the wells at a concentration that elicits a submaximal response (typically EC80) to stimulate the receptor.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a LANCE cAMP kit or an AlphaScreen-based assay.[5][6] The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The concentration-response data for the antagonist is plotted, and the IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the apelin-13-induced response.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the ability of an antagonist to block the apelin-13-induced recruitment of β-arrestin to the activated APJ receptor.

General Protocol:

  • Cell Handling: PathHunter® cells co-expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag are thawed and plated.[7][8][9]

  • Antagonist Addition: The cells are incubated with a dilution series of the antagonist compound (ML221 or this compound).

  • Agonist Challenge: Apelin-13 is added at a predetermined EC80 concentration to all wells (except for the negative control).

  • Signal Detection: After incubation, a detection reagent containing a substrate for the complemented enzyme is added. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.

  • IC50 Determination: The antagonist's IC50 value is determined by fitting the concentration-response curve, representing the concentration at which the antagonist inhibits 50% of the apelin-13-induced β-arrestin recruitment.[7][8][9]

Mandatory Visualizations

Apelin Receptor Signaling Pathways

The apelin receptor (APJ) is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase and the recruitment of β-arrestin.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Apelin-13 Apelin-13 APJ Receptor APJ Receptor Apelin-13->APJ Receptor Binds Gi Gi APJ Receptor->Gi Activates β-Arrestin β-Arrestin APJ Receptor->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Downstream Signaling Downstream Signaling β-Arrestin->Downstream Signaling Initiates

Caption: Apelin Receptor (APJ) Signaling Cascade.

Experimental Workflow for Antagonist Potency Determination

The general workflow for determining the antagonist potency of a compound at the APJ receptor involves a series of standardized steps.

Cell Culture Cell Culture Assay Plate Seeding Assay Plate Seeding Cell Culture->Assay Plate Seeding Compound Dilution Compound Dilution Antagonist Incubation Antagonist Incubation Compound Dilution->Antagonist Incubation Assay Plate Seeding->Antagonist Incubation Agonist Stimulation Agonist Stimulation Antagonist Incubation->Agonist Stimulation Signal Detection Signal Detection Agonist Stimulation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for Antagonist Potency Assay.

Logical Comparison of this compound and ML221

This diagram illustrates the key comparative aspects of the two antagonists.

cluster_ala13 This compound cluster_ml221 ML221 APJ Receptor Antagonists APJ Receptor Antagonists Peptide Analog Peptide Analog APJ Receptor Antagonists->Peptide Analog Small Molecule Small Molecule APJ Receptor Antagonists->Small Molecule Qualitative Potency Qualitative Potency Peptide Analog->Qualitative Potency In Vivo Efficacy In Vivo Efficacy Qualitative Potency->In Vivo Efficacy Quantitative Potency (IC50) Quantitative Potency (IC50) Small Molecule->Quantitative Potency (IC50) In Vitro Characterized In Vitro Characterized Quantitative Potency (IC50)->In Vitro Characterized

Caption: Comparison of Antagonist Characteristics.

References

A Comparative Guide to the In Vivo Effects of (Ala13)-Apelin-13 and Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of the apelin receptor agonist, apelin-13, and its modified analogue, (Ala13)-Apelin-13. This document summarizes key experimental findings, presents quantitative data in a clear tabular format, details experimental methodologies, and illustrates relevant biological pathways and workflows.

Introduction

Apelin-13 is an endogenous peptide that exerts a wide range of physiological effects through its interaction with the G protein-coupled receptor, APJ. These effects are primarily beneficial, encompassing positive cardiovascular, metabolic, and renal outcomes. In contrast, this compound, a synthetic analogue where the C-terminal phenylalanine is replaced by alanine, has been identified as a potent antagonist of the APJ receptor.[1][2] Understanding the contrasting in vivo actions of these two peptides is crucial for elucidating the physiological roles of the apelin system and for the development of novel therapeutics targeting this pathway.

Comparative Data Summary

The following table summarizes the key in vivo effects of apelin-13 and this compound based on available experimental data.

ParameterApelin-13This compoundKey Findings
Cardiovascular Effects
Blood PressureHypotensiveLikely Hypertensive (inferred)Apelin-13 causes nitric oxide-dependent vasodilation, leading to a decrease in blood pressure.[3][4] As an antagonist, this compound is expected to block this effect, potentially increasing blood pressure by inhibiting endogenous apelin action.
Cardiac ContractilityPositive Inotropic EffectLikely Negative Inotropic Effect (inferred)Apelin-13 enhances cardiac contractility and cardiac output.[5] this compound, by blocking the APJ receptor, would likely antagonize this effect.
Myocardial Ischemia-Reperfusion InjuryCardioprotectivePotentially Exacerbates Injury (inferred)Apelin-13 reduces infarct size in models of ischemia-reperfusion injury.[6][7] An antagonist would be expected to block these protective effects.
Metabolic Effects
Insulin SecretionStimulatoryInhibitoryIn murine models, apelin-13 analogues stimulate insulin secretion, whereas this compound inhibits it.[8]
Glucose HomeostasisImproves Glucose ToleranceWorsens Glucose ToleranceApelin-13 and its stable analogues improve glucose disposal.[8] In contrast, this compound is shown to have opposing effects.[9]
Food IntakeInhibitoryStimulatoryAdministration of apelin-13 analogues leads to a reduction in food intake in mice, while this compound stimulates it.[8]
Renal Effects
Renal Function in AKIProtectivePotentially Detrimental (inferred)Apelin-13 has demonstrated protective effects against acute kidney injury (AKI) by reducing apoptosis and improving renal function markers.[10][11] An antagonist like this compound would likely counteract these benefits.
Renal Blood FlowIncreasesLikely Decreases (inferred)Apelin-13 is known to increase renal blood flow. An antagonist would be expected to have the opposite effect by blocking endogenous apelin.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Apelin Receptor Signaling Pathway cluster_agonist Apelin-13 (Agonist) cluster_antagonist This compound (Antagonist) Apelin-13 Apelin-13 APJ Receptor APJ Receptor Apelin-13->APJ Receptor Binds and Activates Ala13-Apelin-13 Ala13-Apelin-13 Ala13-Apelin-13->APJ Receptor Binds and Blocks G_protein Gαi / Gαq APJ Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Cellular_Response Vasodilation Improved Glucose Uptake Cell Survival NO->Cellular_Response Ca_mobilization->Cellular_Response MAPK->Cellular_Response In Vivo Experimental Workflow for Metabolic Studies Animal_Model Male NIH Swiss Mice (Normal or Diet-Induced Obese) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Random Assignment to Treatment Groups: - Vehicle (Saline) - Apelin-13 - this compound Acclimatization->Grouping Administration Intraperitoneal (i.p.) Injection of Test Compounds Grouping->Administration GTT Intraperitoneal Glucose Tolerance Test (ipGTT) (18 mmol/kg glucose) Administration->GTT Food_Intake Food Intake Measurement (Cumulative intake at various time points) Administration->Food_Intake Blood_Sampling_GTT Blood Sampling at 0, 15, 30, 60, 120 min GTT->Blood_Sampling_GTT Data_Analysis Measurement of Blood Glucose and Plasma Insulin Statistical Analysis Blood_Sampling_GTT->Data_Analysis Food_Intake->Data_Analysis

References

Head-to-Head Comparison of Apelin Receptor Antagonists in a β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance of different apelin receptor (APJ) antagonists in a β-arrestin recruitment assay, a key functional assay for assessing the antagonism of G-protein coupled receptors. The data and protocols presented here are intended for researchers, scientists, and professionals involved in drug discovery and development.

Apelin Receptor Signaling Pathway

The apelin receptor (APJ), a class A G-protein-coupled receptor (GPCR), is activated by the endogenous peptide ligands apelin and ELA. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. One of the primary pathways involves the coupling to Gi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, agonist binding also promotes the recruitment of β-arrestin proteins to the receptor. This recruitment desensitizes the G-protein signaling and can initiate a separate wave of G-protein-independent signaling. Apelin receptor antagonists competitively or non-competitively bind to the receptor, preventing agonist-induced signaling cascades, including β-arrestin recruitment.

Apelin Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apelin Apelin Apelin_Receptor Apelin Receptor (APJ) Apelin->Apelin_Receptor Binds Gi_protein Gi Protein Apelin_Receptor->Gi_protein Activates Beta_Arrestin β-Arrestin Apelin_Receptor->Beta_Arrestin Recruits Signaling_Events Downstream Signaling Gi_protein->Signaling_Events Initiates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates

Caption: Apelin receptor signaling cascade.

Comparative Antagonist Performance in β-Arrestin Recruitment Assay

The following table summarizes the inhibitory potency (IC50) of various apelin receptor antagonists in a β-arrestin recruitment assay. A lower IC50 value indicates a more potent antagonist.

AntagonistIC50 (µM)Assay SystemReference
ML221 1.75DiscoveRx PathHunter® β-arrestin assay in CHO-K1 cells[1][2]
F13A Potently reduced apelin-mediated β-arrestin recruitmentNanoBiT® β-arrestin recruitment assay in HEK293T cells[3][4]
MM54 Blocks apelin-induced β-arrestin recruitmentβ-arrestin assay (specifics not detailed)[5]

Note: A direct quantitative comparison of IC50 values between all antagonists is challenging due to variations in the specific β-arrestin assay platforms and cell lines used in different studies. However, the data clearly indicates that ML221, F13A, and MM54 are all effective antagonists of apelin-induced β-arrestin recruitment. ML221 is a potent small molecule antagonist with a defined IC50 value[1][2]. F13A, a peptide-based antagonist, has been shown to potently inhibit this pathway[3][4]. Similarly, the peptide antagonist MM54 also effectively blocks β-arrestin recruitment[5].

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is based on the DiscoveRx PathHunter® β-arrestin assay technology, which is a widely used method to quantify the interaction between an activated GPCR and β-arrestin.

Principle

The assay utilizes enzyme fragment complementation. The apelin receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists will inhibit this agonist-induced signal.

Experimental Workflow

Beta_Arrestin_Recruitment_Assay_Workflow Cell_Plating Plate CHO-K1 cells expressing APJ-ProLink and β-arrestin-EA Incubation_1 Incubate for 24 hours Cell_Plating->Incubation_1 Compound_Addition Add antagonist (e.g., ML221) at various concentrations Incubation_1->Compound_Addition Incubation_2 Pre-incubate with antagonist Compound_Addition->Incubation_2 Agonist_Addition Add apelin-13 at EC80 concentration Incubation_2->Agonist_Addition Incubation_3 Incubate for 90 minutes at room temperature Agonist_Addition->Incubation_3 Detection_Reagent Add detection reagent Incubation_3->Detection_Reagent Incubation_4 Incubate for 60 minutes Detection_Reagent->Incubation_4 Read_Plate Measure chemiluminescence Incubation_4->Read_Plate

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Methodology
  • Cell Culture and Plating:

    • Maintain Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human apelin receptor fused to the ProLink™ tag and β-arrestin fused to the Enzyme Acceptor in appropriate culture medium supplemented with selection antibiotics.

    • Harvest and plate the cells into 96-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the antagonist compounds (e.g., ML221) in an appropriate assay buffer. A typical final concentration range for testing would be from 10 nM to 100 µM.

    • Prepare the agonist (e.g., apelin-13) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment.

    • Add the antagonist dilutions to the cell plates and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation:

    • Following the pre-incubation with the antagonist, add the EC80 concentration of the agonist to all wells, except for the negative control wells.

    • Incubate the plates for 90 minutes at room temperature.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • The inhibitory effect of the antagonist is calculated as a percentage of the signal observed with the agonist alone.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This guide provides a comparative overview of several key apelin receptor antagonists in a β-arrestin recruitment assay. The provided data and detailed experimental protocol offer a valuable resource for researchers aiming to characterize and compare the functional activity of novel or existing apelin receptor modulators. The choice of antagonist for further investigation will depend on the specific research question, including the desired potency, selectivity, and pharmacokinetic properties.

References

Confirming the specificity of (Ala13)-Apelin-13 for the apelin receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison with the Endogenous Ligand Apelin-13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Ala13)-Apelin-13 and the endogenous ligand Apelin-13, focusing on their interaction with the apelin receptor (APJ). The data presented here confirms the specificity of this compound as a potent antagonist of the apelin receptor, highlighting its utility as a valuable tool for studying the physiological roles of the apelin system and for the development of novel therapeutics.

Executive Summary

This compound, a synthetic analog of the endogenous peptide Apelin-13, is characterized by the substitution of the C-terminal phenylalanine with an alanine residue. This single amino acid substitution dramatically alters its pharmacological activity, converting it from a potent agonist to a specific antagonist of the apelin receptor. While direct head-to-head quantitative data on binding affinity and functional potency from a single study is limited in the publicly available literature, the existing evidence strongly supports the antagonistic properties of this compound. This guide synthesizes the available information to provide a clear comparison of the two ligands.

Comparative Analysis: this compound vs. Apelin-13

FeatureApelin-13This compound
Primary Function AgonistAntagonist[1]
Receptor Interaction Binds to and activates the apelin receptor (APJ)[2]Binds to the apelin receptor and blocks the binding and action of agonists like Apelin-13[1][3]
Signaling Pathway Activation Activates Gαi, leading to inhibition of cAMP production; Activates Gαq, leading to calcium mobilization; Stimulates ERK and Akt phosphorylation[4][5]Inhibits Apelin-13-induced signaling pathways[3]

Experimental Data

Binding Affinity:

Competitive binding assays are utilized to determine the affinity of ligands for the apelin receptor. In these assays, a radiolabeled apelin peptide is used to bind to the receptor, and unlabeled ligands (Apelin-13 or this compound) are added in increasing concentrations to displace the radioligand. The concentration at which 50% of the radioligand is displaced (IC50) is a measure of the ligand's binding affinity. A lower IC50 value indicates a higher binding affinity.

One study reported the binding affinity for various apelin peptides, with Apelin-13 having a Ki of 8.336 nM.[2] Although this particular study did not include this compound, the consistent description of this compound as a potent antagonist in other studies suggests it possesses a comparable or higher affinity for the receptor to effectively compete with the endogenous ligand.[6][7]

Functional Assays:

Functional assays assess the biological response following ligand binding. For the apelin receptor, key functional readouts include the inhibition of cyclic AMP (cAMP) production and the stimulation of extracellular signal-regulated kinase (ERK) phosphorylation.

  • cAMP Inhibition Assay: The apelin receptor couples to the inhibitory G-protein, Gαi, which, upon activation by an agonist like Apelin-13, inhibits the production of cAMP.[4] An antagonist like this compound would be expected to block this Apelin-13-induced decrease in cAMP levels. The potency of an antagonist is typically quantified by its IC50 value.

  • ERK Phosphorylation Assay: Activation of the apelin receptor also leads to the phosphorylation and activation of ERK, a key downstream signaling molecule.[4] Apelin-13 stimulates ERK phosphorylation, and a specific antagonist like this compound would inhibit this effect.[8]

Signaling Pathways & Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in DOT language.

Apelin Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin-13 Apelin-13 APJ Apelin Receptor (APJ) Apelin-13->APJ Binds & Activates Ala13-Apelin-13 Ala13-Apelin-13 Ala13-Apelin-13->APJ Binds & Blocks G_protein Gαi / Gαq APJ->G_protein Couples to AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ERK ERK Phosphorylation G_protein->ERK Akt Akt Phosphorylation G_protein->Akt cAMP cAMP AC->cAMP Produces Physiological_Effects Physiological Effects cAMP->Physiological_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Ca2->Physiological_Effects ERK->Physiological_Effects Akt->Physiological_Effects cluster_binding Receptor Binding Assay cluster_functional Functional Assay (e.g., cAMP) b_start Start b1 Incubate cells expressing Apelin Receptor with radiolabeled Apelin-13 b_start->b1 b2 Add increasing concentrations of unlabeled Apelin-13 or This compound b1->b2 b3 Measure displacement of radiolabeled ligand b2->b3 b_end Determine IC50 / Ki b3->b_end f_start Start f1 Pre-incubate cells with This compound f_start->f1 f2 Stimulate with Apelin-13 f1->f2 f3 Measure cAMP levels f2->f3 f_end Determine IC50 for antagonism f3->f_end

References

Comparative Analysis of (Ala13)-Apelin-13 Effects in Different Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

(Ala13)-Apelin-13 , also known as Apelin-13(F13A) , is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine. This modification results in a potent and specific antagonist of the apelin receptor (APJ), making it a critical tool for elucidating the physiological roles of the endogenous apelin system. By blocking the binding of natural apelin peptides, this compound allows researchers to investigate the consequences of inhibiting this signaling pathway in various pathological conditions. This guide provides a comparative analysis of the experimental use of this compound across different animal models of disease, focusing on cardiovascular, retinal, and neurological/behavioral disorders.

Cardiovascular Disease Models

The apelin system is a key regulator of cardiovascular homeostasis, and its dysregulation is implicated in hypertension and other cardiovascular pathologies. This compound has been instrumental in confirming the vasodilatory and blood pressure-lowering effects of endogenous apelin.

Experimental Protocols

Hypertension Model:

  • Animal Model: Spontaneously Hypertensive Rats (SHR).[1][2]

  • Disease Induction: Genetically predisposed to hypertension.

  • Antagonist Administration:

    • Dosage: 30 µg/kg.[1][2]

    • Route: Intravenous (IV) injection.[1][2]

    • Protocol: Concomitant administration with Apelin-13 (15 µg/kg) to observe the blocking effect.[1][2]

  • Key Parameters Measured:

    • Systolic and Diastolic Blood Pressure.[1][2]

    • Mean Arterial Blood Pressure (MAP).[1][2]

Data Presentation
Animal ModelDisease/ConditionThis compound Dosage & RouteKey FindingReference
Spontaneously Hypertensive Rats (SHR)Hypertension30 µg/kg, IVCompletely blocked the hypotensive effects of Apelin-13.[1][2]
Signaling Pathways and Experimental Workflow

The primary mechanism antagonized by this compound in the vasculature involves the nitric oxide (NO) pathway. Apelin-13 typically promotes vasodilation by stimulating endothelial NO synthase (eNOS). This compound blocks this activation.

Apelin13 Apelin-13 APJ_Receptor APJ Receptor Apelin13->APJ_Receptor Ala13_Apelin13 This compound Ala13_Apelin13->Block eNOS eNOS Activation APJ_Receptor->eNOS Block->APJ_Receptor NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Antagonistic action of this compound on the Apelin-13/APJ signaling pathway in blood vessels.

Retinal Disease Models

The apelin system is also involved in angiogenesis, the formation of new blood vessels. Its role in pathological neovascularization, such as that seen in certain retinal diseases, has been investigated using this compound.

Experimental Protocols

Choroidal Neovascularization (CNV) Model:

  • Animal Model: Rats.[3]

  • Disease Induction: Laser-induced choroidal neovascularization, a model for age-related macular degeneration.[3]

  • Antagonist Administration:

    • Dosage: 2 µg or 10 µg per eye.[3]

    • Route: Intravitreal injection.[3]

    • Protocol: Injections administered on the day of laser injury (day 0) and on day 6.[3]

  • Key Parameters Measured:

    • Size of CNV lesions, quantified using fluorescence image analysis after perfusion with FITC-dextran on day 12.[3]

Data Presentation
Animal ModelDisease/ConditionThis compound Dosage & RouteKey FindingReference
RatLaser-induced Choroidal Neovascularization10 µ g/eye , Intravitreal44% reduction in lesion size compared to vehicle control.[3]
RatLaser-induced Choroidal Neovascularization2 µ g/eye , IntravitrealNo significant reduction in lesion size.[3]

Experimental Workflow

cluster_protocol Experimental Protocol for CNV Model Day0 Day 0: Laser Injury + this compound Injection (2 or 10 µg) Day6 Day 6: Second this compound Injection Day0->Day6 Day12 Day 12: Perfusion with FITC-Dextran & Lesion Size Analysis Day6->Day12

Workflow for the choroidal neovascularization experiment.

Neurological and Behavioral Models

Central administration of apelin peptides can influence various behaviors, including food intake and mood. This compound has been used to probe the involvement of the APJ receptor in these processes.

Experimental Protocols

Anorexia (Food Intake) Model:

  • Animal Model: Kunming mice.[4]

  • Disease Induction: Not a disease model, but an investigation of feeding behavior.

  • Antagonist Administration:

    • Dosage: 6 µ g/mouse .[5]

    • Route: Intracerebroventricular (i.c.v.) injection.[5]

    • Protocol: Administered to observe its effect on the reduction in food intake caused by an acute i.c.v. injection of Apelin-13 (3 µ g/mouse ).[5]

  • Key Parameters Measured:

    • Cumulative food intake over 4 hours.[5]

Depression-like Behavior Model:

  • Animal Model: Mice.[6]

  • Behavioral Test: Forced Swimming Test (FST).

  • Antagonist Administration:

    • Dosage: 0.3-10 µ g/mouse .[6]

    • Route: Intracerebroventricular (i.c.v.) injection.[6]

    • Protocol: Administered to determine if it could block the increase in immobility time induced by Apelin-13.[6]

  • Key Parameters Measured:

    • Immobility time in the FST.[6]

Data Presentation
Animal ModelCondition/TestThis compound Dosage & RouteKey FindingReference
Kunming MiceFeeding Behavior6 µ g/mouse , i.c.v.Reversed the inhibitory effect of Apelin-13 on food intake.[5]
MiceForced Swimming Test (Depression-like behavior)Not specified effective doseBlocked the Apelin-13-induced increase in immobility time.[6]
Signaling Pathways

In the context of feeding behavior, this compound was shown to block the anorexic effect of Apelin-13, an effect that also involves the corticotropin-releasing factor (CRF) receptor.[5] This suggests a crosstalk between the apelin and CRF systems in the central regulation of appetite.

Apelin13 Apelin-13 (Central) APJ_Receptor APJ Receptor Apelin13->APJ_Receptor Ala13_Apelin13 This compound Ala13_Apelin13->Block CRF_System CRF System Activation APJ_Receptor->CRF_System Block->APJ_Receptor Anorexia Decreased Food Intake CRF_System->Anorexia

Proposed pathway for Apelin-13-induced anorexia, blocked by this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (Ala13)-Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of (Ala13)-Apelin-13, a potent apelin receptor (APJ) antagonist. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling synthetic peptides.

I. Understanding this compound: Properties and Safety

A comprehensive understanding of the chemical's characteristics is the first step toward safe handling and disposal.

PropertyDataReference
Molecular Formula C63H107N23O16S[1]
Molecular Mass 1474.8 g/mol [1]
Appearance Lyophilized white amorphous powder[1][2]
Storage Conditions Store lyophilized powder at -20°C, protected from light.[1][3][4] Solutions are less stable; if necessary, store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][4]
Solubility Soluble in Water, DMSO, and Ethanol.[5][6]
Primary Hazard The toxicological properties have not been thoroughly investigated.[2] May cause skin and eye irritation.[2] May be harmful if inhaled or swallowed.[2]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, and appropriate chemical-resistant gloves.[2][7][8]

II. Step-by-Step Disposal Protocol for this compound

Dispose of all materials, including unused or expired compounds, through approved chemical waste channels in accordance with institutional and environmental regulations.[7] Never pour peptide solutions or reagents into public drains.[7]

1. Solid Waste (Lyophilized Powder)

  • Step 1: Personal Protective Equipment (PPE). Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Step 2: Containment. If dealing with a spill, carefully sweep up the solid material to avoid raising dust.[2] Place the collected powder into a clearly labeled, sealed container suitable for chemical waste.

  • Step 3: Waste Collection. Transfer the sealed container to your institution's designated chemical waste storage area for collection by a licensed waste disposal contractor.

2. Liquid Waste (Solutions)

  • Step 1: Dilution and Neutralization (if applicable). While specific neutralization procedures are not defined for this peptide, it is crucial not to dispose of concentrated solutions directly. For aqueous solutions, dilution with a large volume of water may be a preliminary step before collection, but this does not replace the need for proper chemical waste disposal. For solutions in organic solvents like DMSO, proceed directly to the next step.

  • Step 2: Collection. Collect all solutions containing this compound in a clearly labeled, leak-proof container designated for hazardous chemical waste. Ensure the container is compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvents).

  • Step 3: Disposal. The container should be sent for incineration at a licensed hazardous waste facility.[2] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

3. Contaminated Materials

  • Step 1: Segregation. All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated waste.

  • Step 2: Collection. Place all contaminated disposable items into a designated hazardous waste bag or container.

  • Step 3: Disposal. Dispose of this container through your institution's chemical or biohazardous waste stream, as per institutional guidelines.

III. Experimental Workflow and Signaling Pathway

This compound acts as an antagonist to the Apelin Receptor (APJ), a G-protein coupled receptor. The typical apelin signaling pathway, which this antagonist would inhibit, is depicted below.

Apelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Apelin Apelin APJ APJ Receptor Apelin->APJ Binds G_protein Gαi/Gq APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC Activates Akt Akt PI3K->Akt Activates ERK ERK1/2 PKC->ERK Activates eNOS eNOS Akt->eNOS Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) ERK->Physiological_Effects eNOS->Physiological_Effects Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Inhibits

Caption: Apelin/APJ signaling pathway and its inhibition by this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for any chemical you are working with.

References

Essential Safety and Operational Guide for Handling (Ala13)-Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Ala13)-Apelin-13. The following procedures are designed to ensure laboratory safety and maintain the integrity of this bioactive peptide.

Personal Protective Equipment (PPE)

When handling this compound in its lyophilized powder form or in solution, it is imperative to use appropriate personal protective equipment to prevent exposure. The toxicological properties of this synthetic peptide have not been fully investigated, and it should be treated as a potentially hazardous substance.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves should be worn at all times.
Eye Protection Safety GlassesChemical splash goggles are required.
Body Protection Lab CoatA standard laboratory coat is mandatory.
Respiratory Dust RespiratorRecommended when handling the lyophilized powder to avoid inhalation.[4]
Handling and Storage Protocols

Proper handling and storage are critical to ensure the stability and activity of this compound. Peptides are sensitive to temperature, light, and moisture.

Storage of Lyophilized Peptide:

ConditionSpecification
Temperature Store at -20°C or colder for long-term storage.
Light Exposure Keep in a dark place, protected from direct light.
Moisture Store in a tightly sealed container, preferably in a desiccator, to prevent moisture absorption.
Before Use Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[5]

Reconstitution and Handling of Peptide Solutions:

  • Warm Vial: Before opening, allow the vial of lyophilized peptide to reach room temperature in a desiccator. This prevents moisture from condensing inside the vial, which can degrade the peptide.[5]

  • Add Solvent: Use a sterile, appropriate solvent to reconstitute the peptide. The choice of solvent will depend on the experimental requirements.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide solution into single-use volumes.

  • Storage of Solutions: Store peptide solutions at -20°C or colder. For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended for longer stability.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Spill Response:

Spill TypeProcedure
Powder Spill 1. Wear appropriate PPE, including a dust respirator. 2. Gently sweep up the powder, avoiding dust generation. 3. Place the spilled material in a sealed container for disposal. 4. Clean the spill area thoroughly with a suitable solvent.[1]
Solution Spill 1. Wear appropriate PPE. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Place the absorbent material in a sealed container for disposal. 4. Clean the spill area thoroughly.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan

Unused this compound and any materials contaminated with the peptide should be disposed of as chemical waste. Do not dispose of this material in the regular trash or down the drain.[2] All disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

Visual Guides

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal storage Storage (-20°C) equilibration Equilibrate to Room Temp storage->equilibration Retrieve from storage reconstitution Reconstitute with Sterile Solvent equilibration->reconstitution Prevent condensation aliquotting Aliquot into Single-Use Vials reconstitution->aliquotting Avoid freeze-thaw experiment Perform Experiment aliquotting->experiment Use in experiment waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection Generate waste disposal Dispose as Chemical Waste waste_collection->disposal Follow regulations

A typical workflow for handling this compound from storage to disposal.

Safety and Disposal Logic

G cluster_handling Safe Handling cluster_response Response cluster_disposal_logic Disposal handling Handling this compound ppe Wear Appropriate PPE handling->ppe Always spill Spill Occurs handling->spill Potential Event exposure Exposure Occurs handling->exposure Potential Event waste Unused Peptide & Contaminated Materials handling->waste Generates spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid dispose Dispose as Chemical Waste waste->dispose

Logical flow for safety procedures and waste disposal when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.